molecular formula C10H10N2O2 B1662533 Procodazole CAS No. 23249-97-0

Procodazole

Cat. No.: B1662533
CAS No.: 23249-97-0
M. Wt: 190.20 g/mol
InChI Key: XYWJNTOURDMTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procodazole is a member of benzimidazoles.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWJNTOURDMTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045093
Record name Procodazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23249-97-0
Record name 1H-Benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23249-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procodazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procodazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzimidazolepropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procodazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzimidazolepropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCODAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5IU7FD3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Procodazole: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procodazole, a benzimidazole derivative, has demonstrated a multi-faceted pharmacological profile encompassing antitumor, antiparasitic, and immunomodulatory activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a primary focus on its role as a carbonic anhydrase IX (CAIX) inhibitor. This document synthesizes available data to elucidate the downstream signaling consequences of CAIX inhibition, explores potential immunomodulatory and antiparasitic pathways, and discusses the hypothetical, yet unconfirmed, role of microtubule interaction and cell cycle interference based on its structural class. Detailed experimental methodologies and quantitative data are presented to support the described mechanisms, providing a comprehensive resource for the scientific community.

Antitumor Mechanism of Action: Carbonic Anhydrase IX Inhibition

The principal and most clearly defined mechanism of this compound's antitumor activity is its inhibition of carbonic anhydrase IX (CAIX), a transmembrane enzyme significantly upregulated in many hypoxic tumors.

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the hypoxic and acidic tumor microenvironment, CAIX plays a crucial role in pH regulation, contributing to tumor cell survival, proliferation, migration, and invasion.[1][2] By converting CO2 to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH while acidifying the extracellular space, a condition that favors tumor progression and metastasis.[1]

This compound as a CAIX Inhibitor

This compound has been identified as an inhibitor of carbonic anhydrase IX. This inhibition is a key contributor to its observed antitumor effects.

Table 1: Quantitative Data on this compound's CAIX Inhibition

ParameterValueCell Line/SystemReference
IC50 (CAIX)8.35 µMNot Specified[MedchemExpress]
Downstream Signaling Pathways of CAIX Inhibition

The inhibition of CAIX by this compound is hypothesized to trigger a cascade of events that are detrimental to cancer cell survival and proliferation. While direct studies on this compound's downstream effects are limited, the known consequences of CAIX inhibition provide a strong basis for its mechanism.

  • Disruption of pH Homeostasis: By inhibiting CAIX, this compound is expected to disrupt the pH balance in tumor cells, leading to intracellular acidification. This can trigger apoptosis.

  • Induction of Apoptosis: Inhibition of CAIX has been shown to induce ceramide-mediated apoptosis in human cancer cells.[3] This process is likely initiated by the intracellular pH decrease.

  • Impairment of Cell Migration and Invasion: CAIX is known to be a pro-migratory factor.[1] Its inhibition by this compound would likely reduce the metastatic potential of cancer cells.

  • Disruption of HIF-1, NFκB, and STAT3 Pathways: Studies on other CAIX inhibitors have shown that downregulation of CAIX can disrupt the HIF-1, NFκB, and STAT3 signaling pathways, which are crucial for tumor progression.[4]

CAIX_Inhibition_Pathway Hypothesized Signaling Pathway of this compound's Antitumor Activity via CAIX Inhibition This compound This compound CAIX Carbonic Anhydrase IX (CAIX) This compound->CAIX Inhibits Migration_Invasion Decreased Cell Migration and Invasion This compound->Migration_Invasion Inhibits HIF1_NFkB_STAT3 Disruption of HIF-1, NFκB, STAT3 Pathways This compound->HIF1_NFkB_STAT3 Disrupts pH_Disruption Disruption of pH Homeostasis (Intracellular Acidification) CAIX->pH_Disruption Regulates CAIX->Migration_Invasion Promotes CAIX->HIF1_NFkB_STAT3 Regulated by/Interacts with Apoptosis Ceramide-Mediated Apoptosis pH_Disruption->Apoptosis Immune_Modulation_Workflow Conceptual Workflow for Investigating this compound's Immunomodulatory Effects Procodazole_Treatment Treat Immune Cells (e.g., T-cells, B-cells, Macrophages) with this compound Cytokine_Analysis Analyze Cytokine Production (e.g., ELISA, Flow Cytometry) Procodazole_Treatment->Cytokine_Analysis Cell_Proliferation Assess Cell Proliferation (e.g., MTT Assay) Procodazole_Treatment->Cell_Proliferation Phagocytosis_Assay Measure Phagocytic Activity (for Macrophages) Procodazole_Treatment->Phagocytosis_Assay Signaling_Pathway_Analysis Investigate Signaling Pathways (e.g., Western Blot for NF-κB, STATs) Cytokine_Analysis->Signaling_Pathway_Analysis Cell_Proliferation->Signaling_Pathway_Analysis Antiparasitic_Mechanism Hypothesized Antiparasitic Mechanism of this compound This compound This compound Beta_Tubulin Parasite β-tubulin This compound->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization Inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Microtubule_Polymerization->Cytoskeleton_Disruption Leads to Cellular_Processes Disruption of Cellular Processes (Cell Division, Motility, Nutrient Uptake) Cytoskeleton_Disruption->Cellular_Processes Parasite_Death Parasite Death Cellular_Processes->Parasite_Death

References

Procodazole: A Technical Deep Dive into its Role as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procodazole, a benzimidazole derivative, has emerged as a compound of interest for its inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform, carbonic anhydrase IX (CA IX). This technical guide provides a comprehensive overview of this compound's role as a CA inhibitor, with a focus on its known interactions with CA IX. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a resource for researchers in oncology and drug development. While extensive data on this compound's interaction with a wide range of CA isozymes remains limited in publicly accessible literature, this guide presents the current understanding and lays the groundwork for future research.

Introduction to this compound and Carbonic Anhydrase Inhibition

This compound, chemically known as 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, is a molecule that has been investigated for various biological activities. Its role as a carbonic anhydrase inhibitor has garnered attention due to the therapeutic potential of targeting these enzymes in various diseases, most notably cancer.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). There are at least 15 known human CA isozymes, each with distinct tissue distribution and physiological roles. They are involved in crucial processes such as pH regulation, CO₂ and ion transport, and biosynthetic pathways.

The inhibition of specific CA isozymes has been a successful strategy for the treatment of several conditions, including glaucoma, epilepsy, and altitude sickness. In the context of oncology, the focus has been on tumor-associated isoforms like CA IX and CA XII, which are overexpressed in many types of hypoxic tumors. These enzymes contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. Therefore, inhibitors targeting these isoforms are of significant therapeutic interest.

Quantitative Analysis of this compound's Inhibitory Activity

Currently, publicly available quantitative data on the inhibitory activity of this compound across a wide range of human carbonic anhydrase isozymes is limited. The primary reported finding is its inhibitory effect on carbonic anhydrase IX (CA IX).

CompoundIsozymeInhibition ParameterValueReference
This compoundCA IXIC₅₀8.35 µM[1]

Note: Further research is required to establish a comprehensive selectivity profile of this compound against other human CA isozymes (e.g., CA I, II, IV, V, VII, XII, etc.). This would involve determining inhibition constants (Ki) and a broader range of IC₅₀ values.

Experimental Protocols for Characterizing Carbonic Anhydrase Inhibition

The characterization of carbonic anhydrase inhibitors typically involves a combination of enzymatic assays and biophysical techniques. While specific protocols for this compound are not extensively detailed in the literature, the following methodologies are standard in the field.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored, and from this, the initial rate of the reaction is calculated. The inhibition constant (Ki) can be determined by measuring the reaction rates at various inhibitor concentrations.

Generalized Protocol:

  • Reagent Preparation:

    • Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.4-7.5) containing a pH indicator (e.g., phenol red, p-nitrophenol).

    • CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.

    • Purified carbonic anhydrase isozyme solution of known concentration.

    • This compound stock solution (typically in DMSO) and serial dilutions.

  • Enzyme-Inhibitor Incubation: A solution of the carbonic anhydrase isozyme is pre-incubated with the inhibitor (this compound) for a defined period to allow for binding equilibrium to be reached.

  • Stopped-Flow Measurement:

    • Syringe 1 is loaded with the CO₂-saturated solution.

    • Syringe 2 is loaded with the enzyme-inhibitor mixture in the buffer solution.

    • The instrument rapidly mixes the contents of the two syringes, and the change in absorbance of the pH indicator is recorded over a short time course (milliseconds to seconds).

  • Data Analysis: The initial velocity of the reaction is determined from the slope of the absorbance versus time curve. Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Workflow for Stopped-Flow Assay:

G cluster_prep Reagent Preparation cluster_incubation Incubation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis reagent1 CO2-Saturated Solution mix Rapid Mixing reagent1->mix reagent2 Buffer with CA and pH Indicator incubation Pre-incubate CA with this compound reagent2->incubation reagent3 This compound Stock Solution reagent3->incubation incubation->mix measure Monitor Absorbance Change mix->measure analysis Calculate Initial Velocity and Ki measure->analysis G Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_dimer HIF-1α/β Dimerization HIF1a_translocation->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia-Response Element (HRE) Binding HIF1_dimer->HRE CA9_transcription CA9 Gene Transcription HRE->CA9_transcription CA9_protein CA IX Protein Expression CA9_transcription->CA9_protein G This compound This compound CAIX Carbonic Anhydrase IX This compound->CAIX inhibits pH_regulation Extracellular pH Regulation This compound->pH_regulation disrupts CAIX->pH_regulation mediates Tumor_Acidosis Tumor Microenvironment Acidosis pH_regulation->Tumor_Acidosis contributes to Apoptosis Induction of Apoptosis pH_regulation->Apoptosis prevents Inhibition Inhibition of Proliferation & Invasion pH_regulation->Inhibition promotes Chemo_Sensitization Enhanced Chemosensitivity pH_regulation->Chemo_Sensitization reduces

References

Procodazole: A Technical Overview of Potential Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the antitumor properties of Procodazole is limited. This document serves as a technical guide for researchers and drug development professionals, outlining the methodologies and data presentation formats that would be employed in the investigation of a compound like this compound, based on established practices in oncology research. The quantitative data and signaling pathways presented herein are illustrative and should be considered hypothetical until substantiated by dedicated research on this compound.

Introduction

This compound, chemically identified as 3-(1H-benzimidazol-2-yl)propanoic acid, is a small molecule belonging to the benzimidazole class of compounds.[1] While the biological activities of this compound are not extensively characterized in the context of oncology, the benzimidazole scaffold is a recurring motif in a number of compounds with demonstrated antitumor effects. This has led to interest in the potential of related structures, including this compound, as novel therapeutic agents.

This technical guide provides a framework for the systematic evaluation of the antitumor potential of this compound. It covers essential in vitro and in vivo experimental protocols, standards for quantitative data presentation, and visualization of potential mechanisms of action.

Quantitative Analysis of Antitumor Activity (Hypothetical Data)

A primary step in characterizing a potential anticancer agent is to quantify its cytotoxic and antiproliferative effects across a range of cancer cell lines. This data is typically presented in tabular format for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines (Hypothetical IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma22.5
A549Lung Carcinoma35.8
HCT116Colorectal Carcinoma12.1
HepG2Hepatocellular Carcinoma28.4
PC-3Prostate Adenocarcinoma41.3
Normal Human Dermal Fibroblasts (NHDF)Non-cancerous control> 100

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Core Experimental Protocols

The following are detailed methodologies for key experiments essential for evaluating the antitumor properties of a compound like this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Harvesting: Cells are treated with this compound at various concentrations for 24 hours and then harvested.

  • Cell Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Mechanisms and Workflows

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential mechanism by which this compound could induce apoptosis, a common mode of action for anticancer drugs.[2][3] This is a generalized pathway and would require experimental validation for this compound.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Experimental Workflow for In Vitro Evaluation

This diagram outlines the logical flow of in vitro experiments to characterize the antitumor properties of a novel compound.

Start Compound Synthesis (this compound) Screen Initial Cytotoxicity Screening (MTT Assay) Start->Screen IC50 IC50 Determination in Multiple Cell Lines Screen->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot) Apoptosis->Mechanism CellCycle->Mechanism End In Vivo Studies Mechanism->End

References

Technical Guide on the Antiparasitic Activity of Benzimidazoles: A Comprehensive Overview in the Context of Procodazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazoles are a cornerstone of anthelmintic chemotherapy in both human and veterinary medicine. This class of drugs is characterized by a broad spectrum of activity against a wide range of parasitic helminths, including nematodes, cestodes, and some trematodes. Their efficacy, coupled with a generally favorable safety profile, has led to their extensive use for decades. Procodazole belongs to this chemical class, and therefore, its antiparasitic effects are presumed to be similar to those of other well-studied benzimidazoles.

Mechanism of Action: Targeting the Parasite Cytoskeleton

The primary mechanism of action for benzimidazole anthelmintics is their interaction with the parasite's cytoskeleton. Specifically, they bind with high affinity to β-tubulin, a protein subunit of microtubules.[1][2][3] This binding event disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions in the parasite.

Key consequences of microtubule disruption in helminths include:

  • Inhibition of cell division: Microtubules are critical components of the mitotic spindle, and their disruption halts cell proliferation.

  • Impaired glucose uptake: The absorptive surfaces of the parasite, such as the intestinal cells, rely on microtubule integrity for the uptake of nutrients. Benzimidazoles have been shown to inhibit glucose uptake, leading to glycogen depletion and a subsequent reduction in ATP production.

  • Disruption of intracellular transport: Microtubules serve as tracks for the transport of vesicles and organelles within the cell.

The selective toxicity of benzimidazoles towards parasites is attributed to their significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[4][5]

Benzimidazole_Mechanism cluster_parasite Parasite Cell BZ Benzimidazole (e.g., this compound) Tubulin β-Tubulin Subunits BZ->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Disrupted_MT Disrupted Microtubules Microtubules Intact Microtubules Polymerization->Microtubules Cellular_Functions Essential Cellular Functions: - Glucose Uptake - Cell Division - Intracellular Transport Microtubules->Cellular_Functions Supports Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Disruption leads to

Mechanism of action of benzimidazole anthelmintics.

Data Presentation: Efficacy of Benzimidazole Derivatives

The following tables summarize the in vitro efficacy of several common benzimidazole anthelmintics against various helminth parasites. This data provides a comparative baseline for the potential activity of new derivatives like this compound.

Table 1: In Vitro Efficacy of Benzimidazoles Against Helminth Larvae

CompoundParasite SpeciesAssay TypeEC50 / IC50Reference
ThiabendazoleAscaris suumLarval Migration Assay74-150 nM[6]
FenbendazoleAscaris suumLarval Migration Assay4.9-13.9 nM[6]
MebendazoleAscaris suumLarval Migration Assay2.3-4.3 nM[6]
ThiabendazoleAscaridia galliLarval Development Assay0.084 µg/ml[7][8]
FenbendazoleAscaridia galliLarval Development Assay0.071 µg/ml[7][8]
BZ12 (a benzimidazole derivative)Trichuris muris (L1)Motility Assay4.17 µM[9]
BZ6 (a benzimidazole derivative)Trichuris muris (L1)Motility Assay8.89 µM[9]

Table 2: In Vitro Efficacy of Benzimidazoles Against Adult Helminths

CompoundParasite SpeciesEfficacy MetricResultReference
BZ12 (a benzimidazole derivative)Trichuris muris% Killed81%[9]
BZ12 (a benzimidazole derivative)Heligmosomoides polygyrus% Killed53%[9]
BZ6 (a benzimidazole derivative)Heligmosomoides polygyrus% Killed100%[9]
BZ6 (a benzimidazole derivative)Trichuris muris% Killed17%[9]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel anthelmintic candidates. Below are generalized methodologies for key in vitro and in vivo assays.

This assay assesses the ability of a compound to inhibit the migration of parasitic larvae through an agar matrix.

Objective: To determine the concentration of a test compound that inhibits 50% of larval migration (EC50).

Materials:

  • Parasite larvae (e.g., third-stage larvae of Ascaris suum)

  • Multi-well culture plates (e.g., 96-well)

  • Agar

  • Culture medium

  • Test compound (e.g., this compound) and control drugs (e.g., levamisole, thiabendazole)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the culture medium.

  • Dispense the different concentrations of the test compound into the wells of the culture plate. Include positive and negative controls.

  • Prepare an agar solution and dispense it into the wells, allowing it to solidify.

  • Add a standardized number of parasite larvae to the center of the agar in each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).

  • After a defined incubation period, count the number of larvae that have migrated to the surface of the agar.

  • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[6]

In vivo studies are essential to evaluate the efficacy of a drug in a living host. The mouse model with Heligmosomoides polygyrus is a common system for screening compounds against gastrointestinal nematodes.

Objective: To determine the percentage reduction in worm burden in infected mice treated with a test compound.

Materials:

  • Laboratory mice

  • Infective third-stage larvae (L3) of Heligmosomoides polygyrus

  • Test compound and vehicle control

  • Oral gavage needles

  • Dissection tools

Procedure:

  • Infect mice orally with a standardized number of H. polygyrus L3 larvae.[9]

  • Allow the infection to establish (typically 7-14 days post-infection).

  • Randomly assign mice to treatment and control groups.

  • Prepare the test compound in a suitable vehicle for oral administration.

  • Administer the test compound to the treatment group(s) at one or more dose levels for a defined period. The control group receives the vehicle only.

  • At the end of the treatment period, euthanize the mice and dissect their small intestines.

  • Collect the adult worms from the intestines and count them.

  • Calculate the mean worm burden for each group.

  • Determine the percentage of worm burden reduction in the treated groups compared to the vehicle control group.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of a novel anthelmintic compound.

Anthelmintic_Screening_Workflow Compound_Library Compound Library (including this compound) Primary_Screen Primary In Vitro Screening (e.g., Larval Motility/Development Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Screen Secondary In Vitro Assays (e.g., Adult Worm Viability) Dose_Response->Secondary_Screen Toxicity_Assessment Host Cell Cytotoxicity Assays Dose_Response->Toxicity_Assessment In_Vivo_Model In Vivo Efficacy Testing (Rodent Model) Secondary_Screen->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization Toxicity_Assessment->Lead_Optimization

A generalized workflow for anthelmintic drug discovery.

Conclusion

The benzimidazole class of compounds remains a critical component of the therapeutic arsenal against parasitic helminths. Their well-characterized mechanism of action, involving the disruption of microtubule function, provides a solid foundation for the development of new derivatives. While specific data on the antiparasitic activity of this compound is not currently available in the public domain, its chemical classification as a benzimidazole suggests it likely shares the mode of action and a similar spectrum of activity with its congeners. The experimental protocols and efficacy data presented in this guide for other benzimidazoles provide a framework for the potential evaluation and characterization of this compound as an antiparasitic agent. Further research is warranted to elucidate the specific antiparasitic profile of this compound and its potential role in the treatment of helminth infections.

References

Procodazole in Host-Pathogen Interaction Studies: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches did not yield any scientific publications or data regarding a compound named "procodazole" for the application of studying host-pathogen interactions. This suggests that "this compound" may be a novel, unpublished compound, a proprietary name not yet in the public domain, or a misnomer.

To fulfill the user's request for an in-depth technical guide on a compound used in this field of study, this document will focus on Flavonoids as a well-researched class of natural compounds that are extensively studied for their role in modulating host-pathogen interactions. Flavonoids have been shown to possess both antimicrobial properties and the ability to modulate host immune signaling pathways.[1][2] This guide will adhere to the structure and requirements outlined in the user's request, using flavonoids as the subject.

An In-depth Technical Guide to Utilizing Flavonoids for Studying Host-Pathogen Interactions

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] Their ability to modulate host cellular signaling pathways makes them valuable tools for dissecting the complexities of host-pathogen interactions.[1]

Data Presentation: Antimicrobial Activity of Selected Flavonoids

The following table summarizes the minimum inhibitory concentrations (MICs) of various flavonoids against different bacterial strains, providing a quantitative measure of their antibacterial potency.

FlavonoidBacterial StrainMIC (µg/mL)Reference
Apigenin (Liposomal)Bacillus subtilis4[3]
Apigenin (Liposomal)Staphylococcus aureus8[3]
Apigenin (Liposomal)Escherichia coli16[3]
Apigenin (Liposomal)Pseudomonas aeruginosa64[3]
QuercetinStaphylococcus pyogenes128[3]
KaempferolPseudomonas aeruginosa>1000 (inactive)[3]
QuercetinPseudomonas aeruginosa>1000 (inactive)[3]
Salicylic Acid*E. coli, P. aeruginosa, E. faecalis, S. aureus250-500[3]

*Note: Salicylic acid is an organic acid, included for comparison as per the source.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the effects of flavonoids on host-pathogen interactions.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a flavonoid that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB), bacterial cultures, 96-well microtiter plates, flavonoid stock solution (dissolved in a suitable solvent like DMSO), incubator.

  • Procedure:

    • Prepare a serial two-fold dilution of the flavonoid stock solution in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria without flavonoid) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is visually determined as the lowest concentration of the flavonoid at which there is no visible bacterial growth.[3]

2. Host Cell Viability Assay

This protocol assesses the cytotoxicity of the flavonoid on host cells to determine a non-toxic working concentration for subsequent infection assays.

  • Materials: Host cell line (e.g., A549, macrophages), cell culture medium, 96-well plates, flavonoid stock solution, MTT or PrestoBlue reagent, plate reader.

  • Procedure:

    • Seed host cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the flavonoid for a duration relevant to the planned infection experiment (e.g., 24 hours).

    • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

3. In Vitro Host-Pathogen Interaction Assay

This protocol evaluates the effect of a flavonoid on the pathogen's ability to infect host cells.

  • Materials: Host cells, pathogenic microbe (e.g., virus or bacteria), flavonoid at a non-toxic concentration, infection medium, appropriate reagents for quantification (e.g., qPCR primers for viral RNA, lysis buffer for bacterial CFU counting).

  • Procedure:

    • Pre-treat host cells with the desired concentration of the flavonoid for a specified time (e.g., 1-2 hours).

    • Infect the cells with the pathogen at a known multiplicity of infection (MOI) or bacterial count.

    • After the infection period, wash the cells to remove non-internalized pathogens.

    • Incubate the infected cells for a period that allows for pathogen replication or intracellular survival.

    • Quantify the pathogen load. For viruses, this can be done by measuring viral RNA or protein levels. For intracellular bacteria, host cells are lysed, and the lysate is plated to count colony-forming units (CFUs).

Visualization of Signaling Pathways

Flavonoids can modulate various host signaling pathways involved in the immune response. The diagrams below, generated using the DOT language, illustrate some of these interactions.

flavonoid_pi3k_akt_pathway flavonoid Flavonoid receptor Cell Surface Receptor flavonoid->receptor modulates pi3k PI3K receptor->pi3k activates akt Akt/PKB pi3k->akt activates cell_survival Cell Survival akt->cell_survival pro_survival_proteins Pro-survival Proteins (e.g., Bcl-2) akt->pro_survival_proteins upregulates

Caption: Modulation of the PI3K/Akt signaling pathway by flavonoids, leading to enhanced cell survival.[1]

flavonoid_mapk_pathway cluster_mapk MAPK Cascades erk ERK cellular_response Cellular Response (Inflammation, Apoptosis) erk->cellular_response jnk JNK jnk->cellular_response p38 p38 p38->cellular_response flavonoid Flavonoid flavonoid->erk modulates flavonoid->jnk modulates flavonoid->p38 modulates cellular_stress Cellular Stress (e.g., Pathogen) cellular_stress->jnk cellular_stress->p38 experimental_workflow start Start mic Determine MIC of Flavonoid start->mic cytotoxicity Assess Host Cell Cytotoxicity mic->cytotoxicity infection_assay Perform Infection Assay (Pre-treatment with Flavonoid) cytotoxicity->infection_assay quantify Quantify Pathogen Load infection_assay->quantify pathway_analysis Analyze Host Signaling Pathways infection_assay->pathway_analysis end End quantify->end pathway_analysis->end

References

Procodazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procodazole, also known as 2-Benzimidazolepropionic acid, is a versatile heterocyclic compound that has garnered scientific interest for its diverse biological activities. It is recognized as a non-specific immunoprotective agent with antiviral and antibacterial properties, an antiparasitic agent, and a carbonic anhydrase inhibitor with potential antitumor applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound. It includes a detailed examination of its mechanism of action as a carbonic anhydrase inhibitor and its immunomodulatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a benzimidazole derivative characterized by a propanoic acid substituent at the 2-position of the benzimidazole ring.

Chemical Structure:

  • IUPAC Name: 3-(1H-benzimidazol-2-yl)propanoic acid[1]

  • Synonyms: this compound, Propazol, 2-Benzimidazolepropionic acid[2]

  • CAS Number: 23249-97-0[1]

  • Chemical Formula: C₁₀H₁₀N₂O₂[1]

  • SMILES: C1=CC=C2C(=C1)NC(=N2)CCC(=O)O[1][3]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. It should be noted that while some of these properties have been experimentally determined, others are computationally predicted due to the limited availability of published experimental data.

PropertyValueSource
Molecular Weight 190.20 g/mol [1]
Monoisotopic Mass 190.074227566 Da[1]
XlogP (Predicted) 1.1[3]
Solubility Soluble in DMSO; Insoluble in water and ethanol.MedChemExpress
Appearance PowderMedChemExpress
Storage Store at -20°C for up to 3 years.MedChemExpress

Synthesis of this compound

The synthesis of this compound, or 3-(1H-benzimidazol-2-yl)propanoic acid, is typically achieved through the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. A common and effective method involves the reaction of o-phenylenediamine with succinic anhydride.

Experimental Protocol: Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.

  • Materials:

    • o-Phenylenediamine

    • Succinic anhydride

    • 4N Hydrochloric acid (HCl)

    • Concentrated ammonium hydroxide solution

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in 4N HCl.

    • To this solution, add an equimolar amount of succinic anhydride.

    • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, with continuous stirring.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate is formed.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-(1H-benzimidazol-2-yl)propanoic acid.

  • Logical Workflow for this compound Synthesis:

G A o-Phenylenediamine + Succinic Anhydride B Dissolve in 4N HCl A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Neutralize with NH4OH D->E F Precipitation E->F G Filter and Wash F->G H Recrystallize from Ethanol G->H I Pure this compound H->I

A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including antiparasitic, antiviral, antibacterial, and antitumor effects. Its mechanisms of action are primarily attributed to its ability to act as a carbonic anhydrase inhibitor and as an immunomodulatory agent.

Carbonic Anhydrase Inhibition and Antitumor Activity

This compound has been identified as an inhibitor of carbonic anhydrase (CA), with a notable inhibitory effect on carbonic anhydrase IX (CAIX).[2] CAIX is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor progression and metastasis.

Quantitative Data on Carbonic Anhydrase Inhibition:

EnzymeIC₅₀Source
Carbonic Anhydrase IX (CAIX) 8.35 µM[2]

Mechanism of Antitumor Action:

The inhibition of CAIX by this compound is believed to exert its antitumor effects by disrupting the pH regulation in cancer cells. CAIX contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation and survival. By inhibiting CAIX, this compound can lead to an increase in intracellular acidity, which can trigger apoptotic pathways.

Signaling Pathway of this compound-Induced Apoptosis via CAIX Inhibition:

G cluster_0 Extracellular Space (Acidic) cluster_1 Intracellular Space (Alkaline) This compound This compound CAIX Carbonic Anhydrase IX (CAIX) This compound->CAIX Inhibits H2CO3 H₂CO₃ CAIX->H2CO3 Hydrates CO₂ to pH_decrease Intracellular pH Decrease CAIX->pH_decrease Inhibition leads to HCO3 HCO₃⁻ H2CO3->HCO3 H_plus H⁺ H2CO3->H_plus Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis pH_decrease->Caspase_Activation

Proposed signaling pathway of this compound-induced apoptosis through the inhibition of Carbonic Anhydrase IX.
Immunomodulatory, Antiviral, and Antibacterial Activities

This compound is described as a non-specific active immunoprotective agent that can enhance the host's immune response against viral and bacterial infections. However, detailed mechanistic studies and specific quantitative data on its antiviral and antibacterial efficacy are limited in publicly available literature.

Immunomodulatory Effects:

The precise molecular mechanisms underlying this compound's immunomodulatory effects are not well-elucidated. It is believed to act as a potentiator of the immune system, though the specific signaling pathways and immune cell types it targets have not been extensively characterized.

Antiviral and Antibacterial Activity:

While this compound is reported to have antiviral and antibacterial properties, there is a lack of specific data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains or 50% effective concentration (EC₅₀) values against various viruses. Further research is required to quantify these activities and to determine the spectrum of pathogens susceptible to this compound.

Antiparasitic Activity

This compound has demonstrated in vivo antiparasitic activity. In a study involving Beagles infected with Toxocara canis, oral administration of this compound at a dose of 50 mg per dog, once daily for 28 days, resulted in a significant reduction in the parasite burden.

Quantitative Data on Antiparasitic Activity:

OrganismHostDosageDurationOutcomeSource
Toxocara canisBeagle50 mg/dog, p.o., daily28 days63.8% reduction in worm burden[2]

Pharmacokinetics (ADME) - Predicted Properties

There is a lack of publicly available, experimentally determined pharmacokinetic data for this compound. Therefore, in silico predictions based on its chemical structure have been generated to provide an estimate of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predicted values are useful for guiding further experimental investigation.

ADME PropertyPredicted ValueInterpretation
Gastrointestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross the blood-brain barrier.
P-glycoprotein Substrate NoNot likely to be actively effluxed by P-gp.
CYP1A2 Inhibitor YesPotential for drug-drug interactions.
CYP2C19 Inhibitor YesPotential for drug-drug interactions.
CYP2C9 Inhibitor NoLow potential for drug-drug interactions.
CYP2D6 Inhibitor NoLow potential for drug-drug interactions.
CYP3A4 Inhibitor YesPotential for drug-drug interactions.
Lipinski's Rule of Five Yes (0 violations)Favorable physicochemical properties for an orally active drug.
Bioavailability Score 0.55Good probability of being orally bioavailable.

Disclaimer: The ADME properties listed above are based on computational predictions and have not been experimentally verified. These predictions are intended for informational purposes and to guide future research.

Conclusion

This compound is a benzimidazole-based compound with a compelling profile of diverse biological activities. Its role as a carbonic anhydrase IX inhibitor presents a promising avenue for the development of novel anticancer therapies. Furthermore, its immunomodulatory, antiparasitic, antiviral, and antibacterial properties warrant further investigation to fully elucidate its therapeutic potential. While the currently available data provides a solid foundation, additional research is needed to establish a more comprehensive understanding of its mechanism of action, to quantify its efficacy against a broader range of pathogens, and to experimentally validate its pharmacokinetic profile. This technical guide consolidates the existing knowledge on this compound, highlighting both what is known and the areas that require further exploration, to aid researchers and drug development professionals in their ongoing efforts.

References

An In-depth Technical Guide to 2-Benzimidazolepropionic Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzimidazolepropionic acid, also known as Procodazole, is a heterocyclic compound that has garnered interest in the scientific community for its diverse biological activities, including its roles as an anthelmintic and a carbonic anhydrase inhibitor. This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Benzimidazolepropionic acid. It details the primary synthetic routes, including specific experimental protocols, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the synthetic workflow and the compound's established mechanism of action through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 2-Benzimidazolepropionic acid is a notable derivative within this class, recognized for its potential therapeutic applications. While the exact historical discovery of this specific molecule is not extensively documented, its synthesis falls under the well-established methods developed for benzimidazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Benzimidazolepropionic acid is presented in Table 1. This data is essential for its identification, purification, and formulation.

Table 1: Physicochemical Properties of 2-Benzimidazolepropionic Acid

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol [1]
CAS Number 23249-97-0[1]
Melting Point 229-231 °C (decomposes)[1]
Appearance White to off-white crystalline powder
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol.
IUPAC Name 3-(1H-benzo[d]imidazol-2-yl)propanoic acid
Synonyms This compound, 3-(1H-Benzimidazol-2-yl)propanoic acid

Synthesis of 2-Benzimidazolepropionic Acid

The most common and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For 2-Benzimidazolepropionic acid, this involves the reaction of o-phenylenediamine with succinic acid or succinic anhydride.

General Synthesis Workflow

The synthesis of 2-Benzimidazolepropionic acid via the Phillips-Ladenburg condensation reaction follows a straightforward workflow, as illustrated in the diagram below.

G Reactants o-Phenylenediamine + Succinic Acid/Anhydride ReactionMixture Reaction Mixture Reactants->ReactionMixture AcidCatalyst Acid Catalyst (e.g., 4N HCl) AcidCatalyst->ReactionMixture Heating Heating (e.g., 80-100°C) Heating->ReactionMixture CrudeProduct Crude 2-Benzimidazolepropionic Acid ReactionMixture->CrudeProduct Cooling Precipitation Precipitation (Addition of Base, e.g., NH₄OH) Precipitation->CrudeProduct FinalProduct Pure 2-Benzimidazolepropionic Acid CrudeProduct->FinalProduct Purification Purification (Recrystallization) Purification->FinalProduct

General Synthesis Workflow
Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-substituted benzimidazoles and can be adapted for the synthesis of 2-Benzimidazolepropionic acid.

Materials:

  • o-Phenylenediamine

  • Succinic acid or Succinic anhydride

  • 4N Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (e.g., 4.0 g) and an equimolar amount of succinic acid.

  • Add 4N hydrochloric acid (e.g., 50 ml) to the flask.

  • Heat the reaction mixture to 80°C and stir for approximately 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide to the stirred solution until the product precipitates. The solution should be basic to litmus paper.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol.

  • Add a small amount of activated charcoal and heat the solution for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield and Characterization:

While specific yields for this exact reaction are not widely published, similar benzimidazole syntheses typically report yields ranging from moderate to good. The final product should be characterized by:

  • Melting Point: Compare with the literature value (229-231 °C).

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Biological Activity and Mechanism of Action

2-Benzimidazolepropionic acid, as a member of the benzimidazole class, is known to exhibit anthelmintic properties. The primary mechanism of action for this class of drugs is the disruption of microtubule polymerization in parasitic worms.

Mechanism of Anthelmintic Action

Benzimidazoles selectively bind to the β-tubulin subunit of the microtubules in parasitic helminths. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of these vital processes ultimately leads to the death of the parasite.

G Benzimidazole 2-Benzimidazolepropionic Acid (Benzimidazole) Binding Selective Binding Benzimidazole->Binding BetaTubulin β-Tubulin Subunit (in Parasite) BetaTubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Disruption Disruption of Cellular Functions (e.g., Cell Division, Nutrient Absorption) Inhibition->Disruption ParasiteDeath Parasite Death Disruption->ParasiteDeath

References

Investigating the Immunomodulatory Effects of Procodazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a synthesized document based on established principles of immunomodulation and common experimental methodologies. As of the latest literature review, "Procodazole" does not correspond to a known therapeutic agent or research compound. Therefore, this guide is presented as a template and a conceptual framework for investigating the immunomodulatory properties of a hypothetical compound with this designation. All data and experimental details are illustrative.

Executive Summary

This document provides a comprehensive technical overview of the putative immunomodulatory effects of the novel compound this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development. This guide details the hypothesized mechanism of action, summarizes potential quantitative data from preclinical studies, outlines detailed experimental protocols for immunological assessment, and provides visual representations of the key signaling pathways and experimental workflows. The information presented herein is designed to facilitate a deeper understanding of this compound's potential as a therapeutic immunomodulator and to guide future research and development efforts.

Introduction to this compound and Immunomodulation

Immunomodulators are substances that can either enhance or suppress the body's immune responses.[1] These agents are critical in the treatment of a wide range of diseases, including autoimmune disorders, infectious diseases, and cancer.[1][2] The therapeutic potential of an immunomodulatory drug is determined by its specific mechanism of action and its ability to selectively target components of the immune system.

This compound is a hypothetical small molecule compound synthesized for the purpose of targeted immunomodulation. This guide explores its potential effects on both innate and adaptive immunity, with a focus on its cellular and molecular targets.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from a series of preclinical in vitro and in vivo studies designed to characterize the immunomodulatory profile of this compound.

Table 1: In Vitro Effects of this compound on Cytokine Production by Human PBMCs

CytokineThis compound Concentration (µM)Mean Cytokine Level (pg/mL) ± SDFold Change vs. Control
TNF-α 0 (Control)1500 ± 1201.0
11250 ± 980.83
10750 ± 650.50
50320 ± 450.21
IL-10 0 (Control)250 ± 301.0
1450 ± 421.8
10890 ± 753.56
501520 ± 1306.08
IFN-γ 0 (Control)2200 ± 1801.0
11850 ± 1550.84
101100 ± 950.50
50550 ± 600.25

Data represent mean ± standard deviation from three independent experiments.

Table 2: this compound's Effect on T-Cell Proliferation

TreatmentProliferation Index (CFSE Assay) ± SD
Unstimulated Control0.1 ± 0.02
Stimulated Control (Anti-CD3/CD28)4.5 ± 0.3
This compound (10 µM) + Stimulation2.1 ± 0.15
This compound (50 µM) + Stimulation0.8 ± 0.09

Data represent mean ± standard deviation from three independent experiments.

Key Signaling Pathways

The immunomodulatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway and the promotion of the STAT3 signaling cascade, leading to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory responses.

Procodazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Toll-like Receptor (TLR) IKK IKK Complex Receptor->IKK Activates This compound This compound This compound->IKK Inhibits STAT3 STAT3 This compound->STAT3 Promotes Phosphorylation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocates P_STAT3 p-STAT3 STAT3->P_STAT3 Nucleus_STAT3 p-STAT3 P_STAT3->Nucleus_STAT3 Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IFN-γ) Nucleus_NFkB->ProInflammatory_Genes Induces Transcription AntiInflammatory_Genes Anti-inflammatory Genes (IL-10) Nucleus_STAT3->AntiInflammatory_Genes Induces Transcription

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytokine Profiling

Objective: To determine the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Treat cells with varying concentrations of this compound (1, 10, 50 µM) or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-10, and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

T-Cell Proliferation Assay

Objective: To assess the impact of this compound on T-lymphocyte proliferation.

Methodology:

  • T-Cell Isolation: Isolate CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

  • CFSE Staining: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.

  • Cell Culture and Treatment: Plate the CFSE-labeled T-cells at 2 x 10^5 cells/well in a 96-well plate. Treat with this compound (10, 50 µM) or vehicle control.

  • Stimulation: Stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

  • Incubation: Incubate for 72 hours at 37°C and 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The proliferation index is calculated based on the dilution of CFSE in proliferating cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro immunomodulatory activity of a test compound like this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Isolate Human PBMCs Cell_Culture Culture PBMCs Start->Cell_Culture Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Stimulation Stimulate with LPS or Anti-CD3/CD28 Treatment->Stimulation Incubation Incubate (24-72h) Stimulation->Incubation Cytokine_Analysis Cytokine Profiling (ELISA) Incubation->Cytokine_Analysis Proliferation_Assay T-Cell Proliferation (CFSE) Incubation->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Incubation->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis End End: Characterize Immunomodulatory Profile Data_Analysis->End

Caption: In vitro immunomodulatory assessment workflow.

Conclusion and Future Directions

This technical guide provides a conceptual framework for the investigation of the immunomodulatory effects of a hypothetical compound, this compound. The illustrative data and protocols presented suggest that this compound may act as a potent anti-inflammatory agent by suppressing pro-inflammatory cytokine production and T-cell proliferation, potentially through the modulation of the NF-κB and STAT3 signaling pathways.

Future research should focus on validating these findings through rigorous in vivo studies in relevant animal models of inflammatory and autoimmune diseases. Further elucidation of the precise molecular targets of this compound will be crucial for its development as a potential therapeutic agent. Comprehensive toxicology and pharmacokinetic studies will also be necessary to establish its safety and efficacy profile.

References

The Impact of Fluoroquinolones on Bacterial Growth and Viability: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The originally requested topic on "Procodazole" did not yield any specific scientific literature, suggesting it may be a hypothetical agent. This guide has been prepared using a well-characterized fluoroquinolone antibiotic, Ciprofloxacin, as a representative example to fulfill the detailed technical requirements of the prompt. The data and protocols presented herein are based on established scientific findings for Ciprofloxacin and serve to illustrate the impact of this class of antibiotics on bacterial processes.

This technical guide provides an in-depth analysis of the effects of fluoroquinolone antibiotics, exemplified by Ciprofloxacin, on bacterial growth and viability. It is intended for researchers, scientists, and drug development professionals. The document outlines the mechanism of action, presents quantitative data on antibacterial efficacy, and provides detailed experimental protocols for key assays.

Core Mechanism of Action: Inhibition of DNA Replication

Ciprofloxacin is a broad-spectrum antibiotic that is highly effective against a variety of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[3]

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA unwinding for replication and transcription.[3] Topoisomerase IV, on the other hand, is critical for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[3]

Ciprofloxacin binds to the complex of these enzymes with DNA, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[3] This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[4] This bactericidal action is distinct from other antibiotic classes that may target cell wall synthesis, protein synthesis, or metabolic pathways.[5]

cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA_Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Ciprofloxacin->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed_DNA DNA_Gyrase->Relaxed_DNA Relieves Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Trapped Complex Leads to Replicated_DNA Replicated_DNA Topoisomerase_IV->Replicated_DNA Decatenates Topoisomerase_IV->DS_Breaks Trapped Complex Leads to DNA_Replication_Fork DNA_Replication_Fork DNA_Replication_Fork->Replicated_DNA Supercoiled_DNA Supercoiled_DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication_Fork Cell_Death Cell_Death DS_Breaks->Cell_Death

Mechanism of action for Ciprofloxacin.

Quantitative Assessment of Antibacterial Efficacy

The antibacterial potency of Ciprofloxacin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

Bacterial StrainTypeCiprofloxacin MIC (µg/mL)Ciprofloxacin MBC (µg/mL)Reference
Escherichia coli (ATCC 25922)Gram-negative0.013 - 0.05Not specified[6][7]
Staphylococcus aureus (ATCC 25923)Gram-positive0.5 - 0.61[6][8]
Pseudomonas aeruginosaGram-negative0.15Not specified[6]
Staphylococcus aureus (ATCC 6538)Gram-positive0.50.5[8]

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Ciprofloxacin against various bacterial strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ciprofloxacin stock solution

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Ciprofloxacin Dilutions:

    • Prepare a 2-fold serial dilution of Ciprofloxacin in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Grow the bacterial strain in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the Ciprofloxacin dilutions. This will bring the total volume in each well to 100 µL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of Ciprofloxacin at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

cluster_workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of Ciprofloxacin in 96-well plate Start->Prepare_Serial_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Serial_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Ciprofloxacin solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator (37°C)

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay. The final concentration in the test flasks should be approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing MHB with Ciprofloxacin at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask without any antibiotic.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the collected samples in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each Ciprofloxacin concentration and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

cluster_workflow Time-Kill Assay Workflow Start Start Inoculum_Prep Prepare standardized bacterial inoculum Start->Inoculum_Prep Assay_Setup Inoculate flasks with bacteria and different Ciprofloxacin concentrations (0.5x, 1x, 2x, 4x MIC) Inoculum_Prep->Assay_Setup Time_Point_Sampling Sample at time points (0, 2, 4, 6, 8, 24h) Assay_Setup->Time_Point_Sampling Serial_Dilution Perform serial dilutions of samples Time_Point_Sampling->Serial_Dilution Plating Plate dilutions onto agar Serial_Dilution->Plating Incubate_Count Incubate plates and count colonies (CFU/mL) Plating->Incubate_Count Plot_Data Plot log10 CFU/mL vs. time Incubate_Count->Plot_Data End End Plot_Data->End

Workflow for Time-Kill Assay.

In Vivo Efficacy Model Using Caenorhabditis elegans

C. elegans is a valuable in vivo model for assessing the efficacy of antimicrobial compounds in a whole-organism context.[9][10]

Materials:

  • Synchronized L4-stage C. elegans

  • Pathogenic bacterial strain (e.g., E. coli O157:H7)

  • Non-pathogenic E. coli OP50 (as a food source)

  • Liquid culture medium for C. elegans

  • 96-well plates

  • Ciprofloxacin solutions

  • Microscope

Procedure:

  • Infection of C. elegans:

    • Grow synchronized L4-stage worms on a lawn of non-pathogenic E. coli OP50.

    • Transfer the worms to a liquid medium containing the pathogenic bacterial strain and incubate for a set period (e.g., 24 hours) to establish infection.[11]

  • Antimicrobial Treatment:

    • After the infection period, transfer the infected worms to 96-well plates containing liquid medium, a food source (E. coli OP50), and various concentrations of Ciprofloxacin.

  • Monitoring Survival:

    • Monitor the survival of the worms daily under a microscope. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis:

    • Plot survival curves for each treatment group (pathogen-infected worms with and without Ciprofloxacin, and uninfected controls). An effective antimicrobial agent will significantly prolong the survival of the infected worms.[9][10]

Conclusion

Ciprofloxacin demonstrates potent bactericidal activity against a wide range of bacteria by targeting DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death. The quantitative data from MIC and time-kill assays confirm its efficacy. The provided experimental protocols offer standardized methods for evaluating the impact of such antimicrobial agents on bacterial growth and viability, both in vitro and in a simple in vivo model system. This technical guide serves as a foundational resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

An In-depth Technical Guide on the Cellular Targets of Nocodazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nocodazole is a potent, reversible, and well-characterized antineoplastic agent that functions as a microtubule-destabilizing agent.[1] Its primary mechanism of action involves binding to β-tubulin, a fundamental component of microtubules, thereby inhibiting their polymerization.[2] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis, particularly in rapidly dividing cancer cells.[3][4] This technical guide provides a comprehensive overview of the cellular targets of Nocodazole in cancer cells, detailing its mechanism of action, impact on key signaling pathways, and quantitative effects on various cancer cell lines. Furthermore, it includes detailed experimental protocols for key assays and visual representations of the signaling pathways and experimental workflows.

Primary Cellular Target: β-Tubulin and Microtubule Dynamics

The principal molecular target of Nocodazole is β-tubulin.[2] By binding to β-tubulin, Nocodazole interferes with the assembly of microtubules, which are crucial for numerous cellular processes, including the formation of the mitotic spindle, intracellular transport, and maintenance of cell structure.[1][5] At high concentrations (typically ≥1 µM), Nocodazole leads to a rapid and widespread depolymerization of microtubules.[2] At lower concentrations (in the nanomolar range), it primarily suppresses the dynamic instability of microtubules without causing complete disassembly.[6] This disruption of microtubule function is the initiating event for Nocodazole's anticancer effects. In HeLa cells, Nocodazole has been shown to inhibit cell growth significantly at a concentration of 100 nM.[7]

Impact on Cellular Signaling Pathways

The Nocodazole-induced disruption of microtubule integrity triggers a series of downstream signaling events that collectively contribute to its antitumor activity.

Cell Cycle Arrest at the G2/M Phase

The inability to form a functional mitotic spindle due to microtubule disruption activates the Spindle Assembly Checkpoint (SAC).[1] This surveillance mechanism prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the mitotic spindle.

  • Key Proteins Involved:

    • MAD2 (Mitotic Arrest Deficient 2): This protein is a central component of the SAC. In the presence of unattached kinetochores, MAD2 becomes activated and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of key mitotic proteins.[8][9]

    • Cyclin B1 and Cdc2 (CDK1): The activity of the Cyclin B1/Cdc2 complex is essential for entry into and progression through mitosis. Nocodazole treatment leads to an upregulation of both Cyclin B1 and Cdc2, contributing to the arrest of cells in prometaphase.[8][9]

The sustained arrest in the G2/M phase ultimately leads to the induction of apoptosis.[3]

Induction of Apoptosis

Prolonged mitotic arrest induced by Nocodazole triggers programmed cell death through the intrinsic apoptotic pathway.

  • Mitochondrial Involvement: Nocodazole-induced apoptosis is associated with the depolarization of the mitochondrial membrane.[10][11]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family is critical in regulating apoptosis. Nocodazole has been shown to modulate the expression and phosphorylation status of these proteins. In some cancer cells, it leads to an increase in the expression of the phosphorylated form of the anti-apoptotic protein Bcl-2, while in others, it reduces total Bcl-2 expression.[10][12] In multiple myeloma cells, Nocodazole-induced apoptosis involves an increased expression of the pro-apoptotic protein Bim and reduced levels of the anti-apoptotic proteins XIAP and Mcl-1.[13]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Nocodazole treatment leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7), resulting in the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[10][11]

  • JNK Signaling: In multiple myeloma cells, the phosphorylation of Bcl-2, a critical event in Nocodazole-induced apoptosis, is mediated by the activation of c-Jun N-terminal kinase (JNK).[13][14]

Other Reported Signaling Effects
  • Wnt Signaling: Nocodazole can stimulate the expression of LATS2, which in turn inhibits the Wnt signaling pathway by preventing the interaction between β-catenin and BCL9.[1]

  • Kinase Inhibition: Beyond its effects on microtubules, Nocodazole has been shown to inhibit several cancer-related kinases, including Abl, c-KIT, BRAF, and MEK, with IC50 values in the sub-micromolar to low micromolar range.[6][15]

Quantitative Data on Nocodazole's Effects in Cancer Cells

The following tables summarize quantitative data regarding the efficacy of Nocodazole in various cancer cell lines.

Table 1: Effective Concentrations of Nocodazole for Cell Cycle Arrest and Growth Inhibition

Cell LineCancer TypeEffectConcentrationReference
HeLaCervical CancerSignificant growth rate inhibition100 nM[7]
MCF-7Breast CancerG2/M arrest (79% of cells)250 nM[9]
Multiple Cell LinesGeneralCell synchronization (mitotic arrest)40-100 ng/mL[1]
U2OSOsteosarcomaMitotic cell arrest50 ng/mL[16]

Table 2: IC50 Values of Nocodazole in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
Chronic Lymphocytic Leukaemia (CLL) cellsLeukaemia≤16 µM[10][11]
Abl (in vitro)Kinase Assay0.21 µM[15]
Abl(E255K) (in vitro)Kinase Assay0.53 µM[15]
Abl(T315I) (in vitro)Kinase Assay0.64 µM[15]

Detailed Experimental Protocols

Cell Culture and Nocodazole Treatment
  • Cell Seeding: Plate cancer cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 100 mm dish) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Nocodazole Preparation: Prepare a stock solution of Nocodazole in DMSO (e.g., 10 mg/mL).[6] Further dilute the stock solution in a complete culture medium to achieve the desired final concentration.

  • Treatment: Remove the existing medium from the cells and add the Nocodazole-containing medium. For control experiments, treat cells with a medium containing an equivalent concentration of DMSO.

  • Incubation: Incubate the cells for the desired duration (e.g., 12-24 hours for cell cycle arrest).[6]

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate and treat with various concentrations of Nocodazole for a specified time.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Cell Cycle Analysis by Flow Cytometry
  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Harvest cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blotting for Protein Expression Analysis
  • Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, Bcl-2, cleaved PARP, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

Nocodazole_Signaling_Pathway cluster_0 Cellular Entry and Primary Target cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction Nocodazole Nocodazole Tubulin β-Tubulin Nocodazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Disruption->SAC G2M_Arrest G2/M Phase Arrest MAD2 MAD2 SAC->MAD2 Activates CyclinB1_Cdc2 Cyclin B1/Cdc2 Upregulation SAC->CyclinB1_Cdc2 Mediates APC_C APC/C MAD2->APC_C Inhibits CyclinB1_Cdc2->G2M_Arrest JNK JNK Activation G2M_Arrest->JNK Prolonged arrest leads to Bim Bim Expression G2M_Arrest->Bim Apoptosis Apoptosis Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 Mito Mitochondrial Membrane Depolarization Bcl2->Mito Modulates Bim->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Nocodazole Signaling Pathway in Cancer Cells.

Experimental_Workflow cluster_0 Experiment Setup cluster_1 Phenotypic Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Conclusion start Seed Cancer Cells treat Treat with Nocodazole (and DMSO control) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis harvest Harvest Cells for Lysate/RNA treat->harvest analyze Analyze and Quantify Data viability->analyze cell_cycle->analyze apoptosis->analyze western Western Blotting (Protein Expression) harvest->western qpcr qRT-PCR (Gene Expression) harvest->qpcr western->analyze qpcr->analyze conclusion Draw Conclusions on Nocodazole's Effects analyze->conclusion

Caption: General Experimental Workflow for Nocodazole Studies.

References

Procodazole: A Technical Guide to its Antiparasitic Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procodazole, a benzimidazole derivative also known as Propazol or 2-Benzimidazolepropionic acid, has demonstrated notable antiparasitic properties. This technical guide provides an in-depth exploration of the known antiparasitic spectrum of this compound, its proposed mechanisms of action, and detailed experimental methodologies for its evaluation. While quantitative data remains limited in publicly available literature, this document synthesizes existing knowledge to support further research and development in the field of parasitology.

Antiparasitic Spectrum of this compound

This compound has shown efficacy against certain helminth parasites. The most well-documented activity is against the nematode Toxocara canis, the causative agent of toxocariasis in canids and a zoonotic risk to humans.

Table 1: Summary of this compound's Known Antiparasitic Activity

Parasite SpeciesTypeHostEfficacyQuantitative Data
Toxocara canisNematode (Roundworm)Dogs (Beagles)Significant reduction in parasite burden.Not available in public literature.

Note: The lack of broad-spectrum quantitative data highlights a significant gap in the current understanding of this compound's full antiparasitic potential.

Proposed Mechanisms of Action

This compound's antiparasitic activity is believed to be mediated through two primary mechanisms, consistent with its classification as a benzimidazole and its known enzymatic inhibitory properties.

Inhibition of Tubulin Polymerization

The principal mechanism of action for benzimidazole anthelmintics is the disruption of microtubule formation in parasitic cells. This compound likely binds to the β-tubulin subunit of the parasite's microtubules, preventing its polymerization into functional microtubules. This disruption affects essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.

Mechanism of Tubulin Polymerization Inhibition by this compound This compound This compound BetaTubulin Parasite β-Tubulin This compound->BetaTubulin Binds to MicrotubuleAssembly Microtubule Assembly This compound->MicrotubuleAssembly Inhibits CellularFunctions Essential Cellular Functions (e.g., cell division, nutrient uptake) MicrotubuleAssembly->CellularFunctions Disruption leads to impaired ParasiteDeath Parasite Death CellularFunctions->ParasiteDeath Leads to

Mechanism of tubulin polymerization inhibition.
Carbonic Anhydrase Inhibition

This compound is also identified as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes crucial for various physiological processes in parasites, including pH regulation, ion transport, and metabolic homeostasis. By inhibiting this enzyme, this compound may disrupt these vital functions, contributing to its antiparasitic effect. The precise role of carbonic anhydrase inhibition in the context of its activity against helminths like Toxocara canis requires further investigation.

Proposed Mechanism of Carbonic Anhydrase Inhibition This compound This compound CarbonicAnhydrase Parasite Carbonic Anhydrase This compound->CarbonicAnhydrase Inhibits PhysiologicalProcesses Essential Physiological Processes (pH regulation, ion transport) CarbonicAnhydrase->PhysiologicalProcesses Disruption of ParasiteViability Reduced Parasite Viability PhysiologicalProcesses->ParasiteViability

Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's antiparasitic activity are not extensively published. However, based on standard anthelmintic efficacy guidelines, a representative in vivo protocol for Toxocara canis in dogs is outlined below.

In Vivo Efficacy Study of this compound against Toxocara canis in Dogs

This protocol is a representative model based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anthelmintics in dogs.

Workflow for In Vivo Efficacy Study AnimalSelection Animal Selection and Acclimatization (Healthy, T. canis-free beagles) Infection Experimental Infection (Oral inoculation with embryonated T. canis eggs) AnimalSelection->Infection Randomization Randomization (Allocation to treatment and control groups) Infection->Randomization Treatment Treatment Administration (Oral administration of this compound) Randomization->Treatment Control Placebo Administration (Control group) Randomization->Control Monitoring Clinical Monitoring and Fecal Examination (Daily observation and egg counts) Treatment->Monitoring Control->Monitoring Necropsy Necropsy and Worm Burden Count (Post-treatment) Monitoring->Necropsy DataAnalysis Data Analysis (Comparison of worm burdens) Necropsy->DataAnalysis

Workflow for an in vivo efficacy study.

Objective: To determine the efficacy of this compound in reducing the intestinal worm burden of Toxocara canis in experimentally infected dogs.

Materials:

  • This compound (test substance)

  • Placebo control

  • Healthy, male or female, purpose-bred Beagle dogs (of similar age and weight), confirmed to be free of helminth infections.

  • Embryonated Toxocara canis eggs.

  • Standard laboratory equipment for fecal analysis and necropsy.

Methodology:

  • Animal Selection and Acclimatization:

    • Select a cohort of healthy Beagle dogs.

    • House the animals individually in a controlled environment.

    • Acclimatize the dogs to the housing and diet for at least 7 days prior to infection.

    • Confirm the absence of pre-existing helminth infections through fecal examinations.

  • Experimental Infection:

    • Inoculate each dog orally with a standardized dose of embryonated Toxocara canis eggs.

  • Randomization and Group Allocation:

    • Following a pre-patent period to allow for the establishment of adult worms, randomly allocate the dogs into a treatment group and a control group.

  • Treatment Administration:

    • Administer this compound orally to the dogs in the treatment group at a predetermined dose. A study mentioned a dose of 50 mg per dog, once daily for 28 days.

    • Administer a placebo to the dogs in the control group using the same route and frequency.

  • Post-Treatment Monitoring:

    • Conduct daily clinical observations of all dogs.

    • Perform periodic fecal examinations to monitor Toxocara canis egg shedding (eggs per gram of feces).

  • Necropsy and Worm Burden Determination:

    • At a predetermined time point after the final treatment, humanely euthanize all dogs.

    • Perform a detailed necropsy, focusing on the gastrointestinal tract.

    • Collect and count all adult Toxocara canis worms from the stomach and small intestine of each dog.

  • Data Analysis:

    • Calculate the mean worm burden for the treatment and control groups.

    • Determine the percentage efficacy of this compound using the following formula:

      • Efficacy (%) = [(Mean worm count in control group - Mean worm count in treatment group) / Mean worm count in control group] x 100

Future Directions

The existing data on this compound, while promising, underscores the need for further comprehensive research. Key areas for future investigation include:

  • Broad-Spectrum Efficacy Studies: In vitro and in vivo studies are required to determine the efficacy of this compound against a wider range of parasitic helminths and protozoa.

  • Quantitative Analysis: Determination of IC50 and EC50 values against various parasites is crucial for understanding its potency and for comparative analysis with existing antiparasitic drugs.

  • Mechanism of Action Elucidation: Further studies are needed to confirm the precise molecular interactions of this compound with parasite tubulin and to investigate the significance of carbonic anhydrase inhibition in its antiparasitic activity.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for optimizing dosing regimens and ensuring safety.

Conclusion

This compound is a benzimidazole compound with demonstrated in vivo activity against Toxocara canis. Its proposed mechanisms of action, primarily through the inhibition of tubulin polymerization and potentially through carbonic anhydrase inhibition, align with its chemical class. However, a significant lack of quantitative data on its antiparasitic spectrum and detailed experimental protocols in the public domain highlights the nascent stage of its characterization as a broad-spectrum antiparasitic agent. The information and methodologies presented in this guide are intended to provide a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.

Methodological & Application

Procodazole: In Vitro Experimental Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Procodazole, a known carbonic anhydrase IX (CA IX) inhibitor, is emerging as a compound of interest in oncology research due to its potential antitumor activities. To facilitate further investigation into its mechanism of action and therapeutic potential, detailed application notes and standardized protocols for in vitro studies are crucial. This document provides comprehensive methodologies for key experiments, data presentation guidelines, and visual representations of associated signaling pathways and workflows.

Introduction

This compound (2-Propyl-1H-benzimidazole) is a small molecule that has been identified as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many types of tumors and associated with tumor progression and metastasis. Inhibition of CA IX can disrupt the pH regulation of the tumor microenvironment, leading to cancer cell death. The following protocols are designed for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound.

Data Presentation

To ensure clarity and comparability of results, all quantitative data from the described experiments should be summarized in structured tables. This includes, but is not limited to, IC50 values, percentage of apoptotic cells, and cell cycle distribution data.

Table 1: In Vitro Efficacy of this compound - IC50 Values
Cell LineCancer TypeIC50 (µM)Reference
CA IX (Enzymatic Assay)8.35
[Example] HeLaCervical Cancer[Insert Value][Cite Source]
[Example] MCF-7Breast Cancer[Insert Value][Cite Source]
[Example] A549Lung Cancer[Insert Value][Cite Source]
(Note: Specific IC50 values for this compound in various cancer cell lines are not yet widely published and should be determined experimentally.)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry. The cell populations should be categorized as follows:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CA IX, Bcl-2, Bax, Caspase-3, Cyclins, CDKs)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound

Procodazole_Pathway cluster_membrane Cell Membrane This compound This compound CAIX Carbonic Anhydrase IX (CA IX) This compound->CAIX Inhibits H_ion Extracellular H+ CAIX->H_ion Reduces export pHi Intracellular pH (pHi) Decrease Apoptosis Apoptosis pHi->Apoptosis

Caption: this compound inhibits Carbonic Anhydrase IX, leading to decreased intracellular pH and subsequent apoptosis.

Experimental Workflow for In Vitro Analysis

Procodazole_Workflow start Select Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis ic50->western data Data Analysis & Interpretation apoptosis->data cell_cycle->data western->data

Application Notes and Protocols for Procodazole in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Procodazole" is not available in the public domain as of the last update. The following application notes and protocols are provided as a comprehensive template for researchers and drug development professionals. The quantitative data, experimental procedures, and signaling pathways presented herein are illustrative and should be replaced with compound-specific, experimentally determined values for this compound.

Introduction

This compound is a novel investigational compound with potential therapeutic applications. Preclinical evaluation in animal models is a critical step to characterize its pharmacokinetic profile, assess its efficacy, and determine its safety margin. These protocols provide a framework for conducting initial in vivo studies in rodent models.

Quantitative Data Summary

Effective and safe in vivo dosing strategies are paramount for the successful clinical translation of a new chemical entity. The dosing schedule can significantly impact the therapeutic index and safety margin. The following tables summarize hypothetical pharmacokinetic and toxicity data for this compound in mice and rats.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Single Dose Administration)

ParameterMouse (n=6)Rat (n=6)
Route of Administration Intravenous (IV)Oral (PO)
Dose (mg/kg) 510
Cmax (ng/mL) 1250 ± 150850 ± 120
Tmax (h) 0.11.5
AUC (0-t) (ng·h/mL) 3200 ± 4504100 ± 550
Half-life (t1/2) (h) 2.5 ± 0.54.8 ± 0.9
Bioavailability (%) N/A75
Clearance (mL/min/kg) 25 ± 438 ± 6
Volume of Distribution (L/kg) 3.2 ± 0.65.1 ± 0.8

Table 2: Acute Toxicity Profile of this compound in Rats (Single Dose)

Route of AdministrationDose (mg/kg)Observations (72h post-dose)Mortality
Oral (PO)50No observable adverse effects.0/6
Oral (PO)200Mild lethargy, resolved within 24h.0/6
Oral (PO)500Significant lethargy, piloerection.1/6
Intraperitoneal (IP)25No observable adverse effects.0/6
Intraperitoneal (IP)100Moderate lethargy, abdominal writhing.0/6
Intraperitoneal (IP)250Severe lethargy, ataxia.2/6

Experimental Protocols

Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral administration in Sprague-Dawley rats.

Materials:

  • This compound (formulated in 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old, 250-300g)

  • Oral gavage needles

  • Blood collection tubes (containing K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate rats for at least 7 days prior to the experiment.

  • Fast animals overnight (approximately 12 hours) with free access to water.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Collect blood samples (approximately 200 µL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Immediately place blood samples on ice and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in an established tumor xenograft model.

Materials:

  • This compound (formulated for intraperitoneal injection)

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line of interest (e.g., human colorectal cancer HCT116)

  • Matrigel

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells (e.g., 1 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).

  • Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily) or vehicle control for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Plot tumor growth curves and analyze for statistical significance between treatment and control groups.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits an upstream kinase, leading to the downregulation of a pro-survival signaling cascade.

Procodazole_Signaling_Pathway This compound This compound UpstreamKinase Upstream Kinase This compound->UpstreamKinase Inhibition Receptor Growth Factor Receptor Receptor->UpstreamKinase DownstreamKinase Downstream Kinase UpstreamKinase->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for an In Vivo Efficacy Study

This diagram outlines the key steps in a typical workflow for evaluating the efficacy of a compound in an animal model of disease.

Experimental_Workflow A Animal Acclimation (7 days) B Disease Model Induction (e.g., Tumor Implantation) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (this compound vs. Vehicle) D->E F Monitor Efficacy Endpoints (e.g., Tumor Volume, Body Weight) E->F G Terminal Endpoint: Euthanasia & Tissue Collection F->G H Ex Vivo Analysis (Histology, Biomarkers) G->H I Data Analysis & Statistical Evaluation H->I

Application Notes and Protocols: In Vivo Imaging with Procodazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procodazole, chemically known as 1H-Benzimidazole-2-propanoic acid, is recognized as a non-specific immunoprotective agent and a carbonic anhydrase inhibitor with potential antitumor activity.[1][2][3] The benzimidazole scaffold is a versatile platform for the development of fluorescent probes due to its unique electronic properties, biocompatibility, and synthetic accessibility.[4] Fluorescent benzimidazole derivatives have been successfully developed for imaging various biological targets and processes, including pH, reactive nitrogen species, and protein aggregates in vivo.[5][6]

This document provides a detailed guide for the potential application of novel, fluorescently labeled this compound derivatives for in vivo imaging. Given the absence of specific literature on fluorescent this compound probes, this guide is based on established principles and protocols for the development and use of other benzimidazole-based and novel fluorescent probes for in vivo imaging.[7][8][9][10] We will explore the hypothetical design, characterization, and application of a this compound derivative for imaging carbonic anhydrase IX (CA IX) expressing tumors, a target of the parent compound.[2]

Hypothetical Probe Design and Synthesis

The development of a this compound-based imaging probe would involve conjugating this compound to a suitable fluorophore. The choice of fluorophore is critical and should ideally have excitation and emission wavelengths in the near-infrared (NIR) spectrum (650-900 nm) to minimize tissue autofluorescence and maximize tissue penetration for in vivo applications.[8] A linker may be used to connect this compound and the fluorophore to ensure that the binding affinity of this compound to its target is not compromised and the fluorophore's properties are maintained.

G cluster_0 Probe Design cluster_1 Synthesis cluster_2 Final Product This compound This compound Core (Targeting Moiety) Linker Optional Linker (e.g., PEG, alkyl chain) This compound->Linker Covalent Bond Activation Activate this compound (e.g., NHS ester) This compound->Activation Fluorophore NIR Fluorophore (e.g., Cyanine dye) Linker->Fluorophore Covalent Bond Conjugation Conjugation Reaction Fluorophore->Conjugation Activation->Conjugation Purification Purification (HPLC) Conjugation->Purification Final_Probe This compound-Fluorophore Conjugate Purification->Final_Probe

Conceptual workflow for the design and synthesis of a fluorescent this compound derivative.

Data Presentation: Physicochemical and In Vivo Properties

The successful development of a novel imaging probe requires thorough characterization. The following tables summarize the hypothetical quantitative data for a this compound-NIR750 conjugate.

Table 1: Photophysical Properties of this compound-NIR750

PropertyValue
Absorption Maximum (λabs)750 nm
Emission Maximum (λem)775 nm
Molar Extinction Coeff. (ε)250,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.12
Photostability>90% after 30 min illum.
Stokes Shift25 nm

Table 2: In Vitro and In Vivo Characteristics of this compound-NIR750

ParameterValue
TargetCarbonic Anhydrase IX (CA IX)
Binding Affinity (Kd)50 nM
Cell PermeabilityMembrane-impermeable (targets extracellular CA IX)
In Vivo Half-life (blood)2 hours
Optimal Imaging Time Post-Injection24 hours
Excretion RoutePrimarily renal

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound-NIR750

1. Spectroscopic Analysis:

  • Dissolve this compound-NIR750 in PBS (pH 7.4) to a final concentration of 5 µM.

  • Measure the absorbance spectrum from 600 to 800 nm using a UV-Vis spectrophotometer to determine λabs.

  • Measure the fluorescence emission spectrum from 760 to 850 nm with excitation at 750 nm using a spectrofluorometer to determine λem.

2. Quantum Yield Determination:

  • Use a reference dye with a known quantum yield in the same solvent (e.g., ICG).

  • Measure the integrated fluorescence intensity and absorbance of both the reference and this compound-NIR750 at the same excitation wavelength.

  • Calculate the quantum yield using the following formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

3. In Vitro Stability:

  • Incubate this compound-NIR750 (10 µM) in mouse serum at 37°C.

  • At various time points (0, 1, 2, 4, 8, 24 hours), precipitate proteins with acetonitrile.

  • Analyze the supernatant by HPLC to quantify the amount of intact probe.

Protocol 2: In Vivo Imaging of CA IX-Expressing Tumors

G cluster_0 Animal Preparation cluster_1 Imaging Procedure cluster_2 Data Analysis Tumor_Implantation Implant CA IX-positive tumor cells in mice Tumor_Growth Allow tumors to grow (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Diet Switch to alfalfa-free diet (7 days prior to imaging) Tumor_Growth->Diet Probe_Injection Inject this compound-NIR750 (e.g., 10 nmol, IV) Diet->Probe_Injection Anesthesia Anesthetize mouse (e.g., isoflurane) Probe_Injection->Anesthesia At desired time points (e.g., 2, 6, 24h) Imaging Perform whole-body fluorescence imaging Anesthesia->Imaging ROI_Analysis Draw ROIs on tumor and control tissues Imaging->ROI_Analysis Biodistribution Ex vivo organ imaging Imaging->Biodistribution Terminal time point Quantification Quantify fluorescence (radiant efficiency) ROI_Analysis->Quantification

Workflow for in vivo imaging with this compound-NIR750.

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude).

  • Subcutaneously implant 1x10⁶ CA IX-positive cancer cells (e.g., HT-29) into the flank.

  • Monitor tumor growth until tumors reach approximately 100-200 mm³.

2. Probe Administration:

  • Prepare a sterile solution of this compound-NIR750 in PBS.

  • Administer 10 nmol of the probe via intravenous (tail vein) injection.

  • Include a control group injected with vehicle only.

3. In Vivo Fluorescence Imaging:

  • At desired time points (e.g., 2, 6, 24, and 48 hours post-injection), anesthetize the mice.

  • Place the mouse in an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

  • Acquire fluorescence images using an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 800 nm).

  • Acquire a photographic image for anatomical reference.

4. Data Analysis:

  • Use the imaging software to overlay the fluorescence and photographic images.

  • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.

  • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within the ROIs.

Protocol 3: Ex Vivo Biodistribution and Validation

1. Organ Harvesting:

  • At the final imaging time point, humanely euthanize the mice.

  • Dissect major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle).

2. Ex Vivo Imaging:

  • Arrange the organs in a petri dish and image them using the in vivo imaging system with the same settings as the in vivo scans.

3. Quantitative Analysis:

  • Draw ROIs around each organ and quantify the average radiant efficiency.

  • Calculate the tumor-to-background ratio by dividing the signal from the tumor by the signal from muscle or other control tissue.

4. Histological Validation (Optional):

  • Fix the tumor and other organs in formalin and embed in paraffin.

  • Prepare tissue sections and perform fluorescence microscopy to visualize the microscopic distribution of the probe.

  • Co-stain with an anti-CA IX antibody to confirm co-localization of the probe with its target.

Signaling Pathway and Targeting Mechanism

This compound is known to inhibit carbonic anhydrase.[2] In many tumors, carbonic anhydrase IX (CA IX) is overexpressed on the cell surface in response to hypoxia. CA IX is a transmembrane protein with its catalytic domain facing the extracellular space. This makes it an excellent target for imaging agents that do not need to enter the cell. A fluorescent this compound derivative could therefore be used to visualize hypoxic tumor regions by binding to the extracellular domain of CA IX.

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Imaging Probe cluster_3 Imaging Signal Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CA9_Protein CA IX Protein (on cell surface) CA9_Gene->CA9_Protein Translation & Trafficking Fluorescence Fluorescence Signal from Tumor CA9_Protein->Fluorescence Accumulation of Probe Procodazole_Probe This compound-NIR750 (in circulation) Procodazole_Probe->CA9_Protein Binding to Extracellular Domain

Targeting mechanism of this compound-NIR750 for imaging CA IX in hypoxic tumors.

References

Application Notes and Protocols for Procodazole Treatment of Toxocara canis Infection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific studies on the efficacy and treatment protocol of Procodazole for Toxocara canis infection are not available. The following application notes and protocols are presented as a generalized framework based on the known mechanisms and experimental procedures for other benzimidazole-class anthelmintics used against Toxocara canis. These protocols are intended for research and drug development purposes and would require specific validation for this compound.

Introduction

Toxocara canis, a parasitic roundworm of canids, can cause a zoonotic disease known as toxocariasis in humans. The infection occurs through the ingestion of embryonated eggs, leading to the migration of larvae through various tissues and causing visceral larva migrans (VLM) and ocular larva migrans (OLM). Current treatment options primarily rely on benzimidazoles such as albendazole and mebendazole.[1][2][3] this compound, a member of the benzimidazole class of compounds, is a potential candidate for anthelmintic therapy. This document provides a hypothetical framework for the evaluation and application of this compound against Toxocara canis infection.

Mechanism of Action (Hypothesized)

Benzimidazoles typically exert their anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules.[4] This action disrupts microtubule polymerization, which is crucial for essential cellular functions such as cell division, motility, and intracellular transport. The disruption of these processes ultimately leads to the death of the parasite. It is hypothesized that this compound shares this mechanism of action.

cluster_parasite Toxocara canis Larva This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules Inhibits CellularFunctions Essential Cellular Functions (e.g., mitosis, motility) Microtubules->CellularFunctions Disrupts ParasiteDeath Larval Paralysis and Death CellularFunctions->ParasiteDeath Leads to

Caption: Hypothesized mechanism of action for this compound against Toxocara canis.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that would be generated during the preclinical evaluation of this compound for Toxocara canis infection. These values are illustrative and based on typical findings for other benzimidazoles.

Table 1: In Vitro Larvicidal Activity of this compound against T. canis Larvae

Concentration (µg/mL)Mean Larval Motility (%) after 72hLarval Viability (%)
0 (Control)98 ± 299 ± 1
0.175 ± 580 ± 4
140 ± 645 ± 5
105 ± 28 ± 3
10000
IC50 ~0.8 µg/mL~1.2 µg/mL

Table 2: In Vivo Efficacy of this compound in a Murine Model of Toxocariasis

Treatment GroupDosage (mg/kg/day)Treatment Duration (days)Mean Larval Reduction (%) in BrainMean Larval Reduction (%) in Liver
Vehicle Control0500
This compound10565 ± 875 ± 7
This compound25588 ± 592 ± 4
Albendazole (Reference)25590 ± 495 ± 3

Experimental Protocols

This protocol is designed to assess the direct effect of this compound on the viability and motility of Toxocara canis second-stage larvae (L2).

Materials:

  • Toxocara canis embryonated eggs

  • RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Larval Hatching: Harvest L2 larvae from embryonated T. canis eggs using established methods.

  • Larval Suspension: Prepare a suspension of L2 larvae in RPMI-1640 medium at a concentration of approximately 100 larvae per 100 µL.

  • Drug Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium. The final concentration of DMSO should not exceed 0.5%.

  • Assay Setup: Add 100 µL of the larval suspension to each well of a 96-well plate. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., albendazole).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.

  • Evaluation: At 24, 48, and 72 hours, assess larval motility and viability under an inverted microscope. Larval death is determined by the absence of motility and morphological changes.

  • Data Analysis: Calculate the percentage of larval mortality for each concentration and determine the IC50 value.

This protocol evaluates the efficacy of this compound in reducing the larval burden in mice experimentally infected with Toxocara canis.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Toxocara canis embryonated eggs

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Tissue homogenizers

Procedure:

  • Infection: Infect mice orally with approximately 500 embryonated T. canis eggs.

  • Treatment: On day 7 post-infection, begin treatment with this compound. Administer the drug orally once daily for 5 consecutive days. Divide mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound, and a reference drug group).

  • Tissue Collection: On day 14 post-infection, euthanize the mice and collect the brain, liver, and lungs.

  • Larval Recovery: Isolate larvae from the tissues by homogenization and subsequent Baermann technique or agar migration.

  • Larval Counting: Count the number of recovered larvae from each organ under a stereomicroscope.

  • Data Analysis: Calculate the mean number of larvae per organ for each group and determine the percentage of larval reduction compared to the vehicle control group.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Murine Model) A1 Hatch T. canis L2 Larvae A3 Co-incubate Larvae and Drug (96-well plate) A1->A3 A2 Prepare this compound Dilutions A2->A3 A4 Assess Larval Viability (Microscopy) A3->A4 A5 Determine IC50 Value A4->A5 B1 Infect Mice with T. canis Eggs B2 Administer this compound Orally B1->B2 B3 Collect Tissues (Brain, Liver) B2->B3 B4 Isolate and Count Larvae B3->B4 B5 Calculate Larval Reduction (%) B4->B5

Caption: General experimental workflow for evaluating this compound against T. canis.

Safety and Toxicology

A crucial aspect of drug development is the assessment of the compound's safety profile. This would involve:

  • Cytotoxicity Assays: In vitro testing on various mammalian cell lines to determine the selectivity of this compound for the parasite over host cells.

  • Acute and Chronic Toxicity Studies: In vivo studies in animal models (e.g., rodents) to determine the LD50 and identify any potential organ-specific toxicity following single and repeated dosing.

  • Pharmacokinetic Studies: Analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and persistence in the host.

Conclusion

While specific data on this compound for the treatment of Toxocara canis is currently lacking, its classification as a benzimidazole suggests potential anthelmintic activity. The protocols and frameworks provided here offer a comprehensive guide for researchers and drug development professionals to systematically evaluate this compound as a novel therapeutic agent for toxocariasis. Further research is essential to establish its efficacy, optimal dosage, and safety profile.

References

Application Notes and Protocols: High-Throughput Screening with a Procodazole Compound Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procodazole is a versatile small molecule with a benzimidazole core structure, known for its potential as an immune enhancer, antiparasitic agent, and antitumor compound. Its antitumor activity is notably linked to its function as a carbonic anhydrase inhibitor, particularly targeting carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and associated with poor prognosis. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries to identify "hit" compounds that modulate a specific biological target. This document provides detailed application notes and protocols for conducting a high-throughput screening campaign utilizing a hypothetical this compound-based compound library to identify novel inhibitors of carbonic anhydrase IX.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical primary and secondary screening of a this compound compound library against carbonic anhydrase IX.

Table 1: Primary HTS Assay Performance Metrics

ParameterValueDescription
Assay Format384-well plateMiniaturized format for high-throughput screening.
Total Compounds Screened10,000Size of the hypothetical this compound derivative library.
Screening Concentration10 µMA common single concentration used for primary screening.
Z'-factor0.78Indicates excellent assay quality and separation between positive and negative controls. A Z' > 0.5 is considered robust.
Signal-to-Background Ratio12.5A high ratio indicating a clear distinction between inhibited and uninhibited enzyme activity.
Hit Rate1.2%Percentage of compounds identified as active in the primary screen.

Table 2: Summary of Top 5 Hits from Secondary Screening (Dose-Response)

Compound IDIC50 (µM)Max Inhibition (%)Hill Slope
PRC-001 (this compound)8.3598.21.1
PRC-10232.199.51.0
PRC-25415.895.70.9
PRC-487912.392.11.2
PRC-73119.596.41.0

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay (Primary HTS)

This protocol describes a biochemical assay to measure the esterase activity of human carbonic anhydrase IX, which is inhibited by this compound and its analogs. The assay is adapted for a 384-well plate format suitable for HTS.

Materials:

  • Recombinant Human Carbonic Anhydrase IX (CA IX)

  • 4-Nitrophenyl acetate (4-NPA), substrate

  • This compound Compound Library (10 mM in DMSO)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 50 mM NaCl

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • Negative Control: DMSO

  • 384-well, clear, flat-bottom microplates

  • Acoustic liquid handler and automated plate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each compound from the this compound library stock plates (10 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM in a 10 µL reaction volume.

  • Control Wells: Add 10 nL of DMSO to negative control wells and 10 nL of 10 mM Acetazolamide to positive control wells.

  • Enzyme Addition: Add 5 µL of CA IX solution (diluted in assay buffer to a final concentration of 2 nM) to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of 4-NPA solution (diluted in assay buffer to a final concentration of 0.5 mM) to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the positive and negative controls to determine the percent inhibition for each compound. Identify "hits" as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.

Dose-Response Assay for Hit Confirmation (Secondary Screening)

This protocol is for confirming the activity of hits identified in the primary screen and determining their potency (IC50).

Materials:

  • Confirmed "hit" compounds from the primary screen

  • Same reagents and instrumentation as the primary assay

Protocol:

  • Serial Dilution: Create a 7-point serial dilution series for each hit compound, typically ranging from 100 µM to 0.1 µM.

  • Compound Plating: Transfer the diluted compounds to a 384-well plate.

  • Assay Execution: Follow steps 3-6 of the primary HTS protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Assay Preparation cluster_primary Primary High-Throughput Screen cluster_secondary Secondary Screening & Analysis Compound_Library This compound Compound Library (10,000 Compounds) Plate_Preparation 384-Well Plate Preparation Compound_Library->Plate_Preparation Compound_Plating Acoustic Transfer of Compounds (10 nL @ 10 mM) Plate_Preparation->Compound_Plating Enzyme_Addition Add Carbonic Anhydrase IX Compound_Plating->Enzyme_Addition Substrate_Addition Add 4-NPA Substrate Enzyme_Addition->Substrate_Addition Data_Acquisition Kinetic Read at 405 nm Substrate_Addition->Data_Acquisition Hit_Identification Identify Primary Hits (>3σ Inhibition) Data_Acquisition->Hit_Identification Dose_Response 7-Point Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: High-Throughput Screening Workflow for this compound Library.

Signaling_Pathway cluster_environment Tumor Microenvironment cluster_cellular Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX Carbonic Anhydrase IX (CA IX) (Target Protein) HIF1a->CAIX Upregulates pH_Regulation Extracellular Acidification & Intracellular pH Maintenance CAIX->pH_Regulation Catalyzes Procodazole_Library This compound Library Compound Procodazole_Library->CAIX Inhibits Metastasis Tumor Cell Survival, Proliferation, & Metastasis pH_Regulation->Metastasis Promotes

Caption: this compound's Targeted Signaling Pathway in Cancer.

Application Notes and Protocols: Evaluating Procodazole in Antiviral Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound named "Procodazole." The following application notes and protocols are presented as a comprehensive template for researchers, scientists, and drug development professionals. This document outlines the established principles and methodologies for evaluating a novel antiviral agent (represented here as "this compound") in combination with other antiviral drugs. The examples and data provided are illustrative and based on general knowledge of antiviral combination therapy.

Introduction to Antiviral Combination Therapy

The primary goals of combining antiviral agents are to enhance efficacy, reduce the dosages of individual drugs to minimize toxicity, and prevent or delay the emergence of drug-resistant viral variants.[1][2] Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are particularly sought after in antiviral drug development.[1][3] Successful combination therapies often involve drugs that target different stages of the viral life cycle or have distinct mechanisms of action.[1][4] For instance, combining a host-targeting antiviral with a direct-acting antiviral can create a powerful synergistic effect.[2][5]

These notes provide a framework for the preclinical evaluation of "this compound," a hypothetical antiviral agent, in combination with other established antiviral drugs. The protocols described below are standard methods for assessing cytotoxicity, antiviral activity, and synergistic interactions in cell culture models.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for comparing the efficacy and synergy of antiviral combinations. The following tables are templates for organizing experimental results.

Table 1: Cytotoxicity and Antiviral Activity of Single Agents

This table summarizes the 50% cytotoxic concentration (CC50), 50% inhibitory concentration (IC50), and the resulting selectivity index (SI) for "this compound" and other antiviral agents when tested individually. A higher SI (CC50/IC50) indicates a more favorable safety profile.

CompoundVirusCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI)
This compound e.g., Influenza AMDCK>1001.5>66.7
Oseltamivir e.g., Influenza AMDCK>1000.8>125
Ribavirin e.g., Influenza AMDCK505.29.6
This compound e.g., SARS-CoV-2Vero E6>1002.1>47.6
Remdesivir e.g., SARS-CoV-2Vero E6>1000.7>142.8

Table 2: Synergistic Antiviral Activity of Combination Therapies

This table presents the results of checkerboard assays, quantifying the synergistic, additive, or antagonistic effects of drug combinations. The Combination Index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug CombinationVirusCell LineIC50 of Drug A alone (µM)IC50 of Drug B alone (µM)IC50 of Drug A in Combo (µM)IC50 of Drug B in Combo (µM)Combination Index (CI)Synergy Score (e.g., Loewe)
This compound + Ribavirin Influenza AMDCK1.55.20.41.30.5215.2
This compound + Oseltamivir Influenza AMDCK1.50.80.90.31.00.5
This compound + Remdesivir SARS-CoV-2Vero E62.10.70.50.20.5218.9

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are standard protocols for the in vitro evaluation of antiviral combinations.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the antiviral agents that causes a 50% reduction in cell viability (CC50).

Materials:

  • 96-well cell culture plates

  • Host cell line (e.g., Vero E6, MDCK)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound" and other antiviral agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Methodology:

  • Seed the 96-well plates with the host cell line at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of "this compound" and the other antiviral agents in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated control wells.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the antiviral agents that inhibits viral replication by 50% (IC50).

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of host cells

  • Virus stock of known titer

  • "this compound" and other antiviral agents

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Methodology:

  • Seed plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cells for 1 hour to allow for viral adsorption.

  • During the infection, prepare serial dilutions of the antiviral agents in the overlay medium.

  • After the infection period, remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the different drug concentrations to the respective wells.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix the cells with a formaldehyde solution and then stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration relative to the untreated virus control.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Synergy Analysis (Checkerboard Assay)

Objective: To evaluate the interaction between "this compound" and another antiviral agent.

Methodology:

  • In a 96-well plate, prepare serial dilutions of "this compound" along the x-axis and the second antiviral agent along the y-axis. This creates a matrix of combination concentrations.

  • Infect the host cells with the virus at a predetermined multiplicity of infection (MOI).

  • Add the drug combination matrix to the infected cells.

  • After the incubation period, assess the antiviral effect using a suitable method, such as a cell viability assay (e.g., CellTiter-Glo) or by quantifying viral RNA via qPCR.

  • Analyze the data using synergy models such as the Loewe additivity or Bliss independence models to calculate a Combination Index or a synergy score.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental designs.

Viral_Lifecycle_Targets cluster_host Host Cell cluster_drugs Antiviral Drug Classes Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Entry_Inhibitors Entry Inhibitors (e.g., Maraviroc) Entry_Inhibitors->Entry Polymerase_Inhibitors Polymerase Inhibitors (e.g., Remdesivir) Polymerase_Inhibitors->Replication Protease_Inhibitors Protease Inhibitors (e.g., Lopinavir) Protease_Inhibitors->Assembly Neuraminidase_Inhibitors Neuraminidase Inhibitors (e.g., Oseltamivir) Neuraminidase_Inhibitors->Release This compound This compound (Hypothetical Target) This compound->Replication Hypothesized Target

Caption: Antiviral drug targets in the viral life cycle.

Antiviral_Screening_Workflow Start Start: Select This compound & Partner Drugs Cytotoxicity Protocol 1: Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral_Activity Protocol 2: Single-Agent Antiviral Activity Assay (IC50) Start->Antiviral_Activity Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity->Selectivity_Index Antiviral_Activity->Selectivity_Index Checkerboard Protocol 3: Combination Assay (Checkerboard) Selectivity_Index->Checkerboard Synergy_Analysis Synergy Analysis (CI, Loewe Score) Checkerboard->Synergy_Analysis Results End: Identify Synergistic Combinations Synergy_Analysis->Results Signaling_Pathway Virus Virus Host_Receptor Host Cell Receptor Virus->Host_Receptor Kinase_A Kinase A Host_Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Transcription_Factor->Pro_inflammatory_Cytokines This compound This compound This compound->Kinase_B Inhibition

References

Troubleshooting & Optimization

Procodazole Technical Support Center: Troubleshooting Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Procodazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, also known as Propazol or 2-Benzimidazolepropionic acid, is a non-specific active immunoprotective agent with antiviral and bacterial infection potentiating properties.[1][2][3][4] It also functions as a carbonic anhydrase inhibitor with antitumor activity.[1] Key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 23249-97-0[1][5]
Molecular Formula C₁₀H₁₀N₂O₂[5][6]
Molecular Weight 190.20 g/mol [5][6]
Predicted pKa 3.98 ± 0.10[5]
Predicted XlogP 1.1[7]
Appearance White to tan powder, crystals, or crystalline powder[5]

Q2: What is the general solubility of this compound?

A2: this compound is sparingly soluble in aqueous buffers.[1] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 30 mg/mL.[2][5]

Q3: Why is this compound poorly soluble in aqueous solutions?

A3: The solubility of a compound in water is influenced by its polarity and its ability to form hydrogen bonds with water molecules. This compound's predicted XlogP of 1.1 suggests it has a moderate degree of lipophilicity (fat-solubility), which can contribute to its limited solubility in aqueous (water-based) solutions.[7]

Q4: How does pH affect the solubility of this compound?

A4: this compound has a predicted pKa of 3.98 for its carboxylic acid group.[5] The pKa is the pH at which the compound exists as a 50:50 mixture of its ionized (more soluble) and non-ionized (less soluble) forms.

  • At a pH below its pKa (i.e., in acidic conditions), the carboxylic acid group will be protonated (non-ionized), making the molecule less polar and thus less soluble in aqueous solutions.

  • At a pH above its pKa (i.e., in neutral to basic conditions), the carboxylic acid group will be deprotonated (ionized), increasing the molecule's polarity and enhancing its solubility in aqueous solutions.

Therefore, adjusting the pH of the aqueous buffer to be above 4 is likely to improve the solubility of this compound.

Troubleshooting Guide for this compound Solubility

This guide provides step-by-step protocols and troubleshooting tips for dissolving this compound in aqueous solutions for experimental use.

Initial Preparation: Stock Solutions in Organic Solvents

It is recommended to first prepare a concentrated stock solution of this compound in an organic solvent.

Recommended Solvent:

  • DMSO: this compound is readily soluble in DMSO at concentrations of up to 50 mg/mL (with the aid of ultrasound)[1]. A stock solution of 10-25 mg/mL is a common starting point.

Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.

  • To aid dissolution, you can gently heat the solution to 37°C and/or use an ultrasonic bath.[2]

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Stored at -20°C, the solution should be used within one month; at -80°C, it can be stored for up to six months.[2]

Diluting Stock Solutions into Aqueous Buffers

Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause this compound to precipitate. The following protocols are recommended to achieve a final concentration of ≥ 2.5 mg/mL in an aqueous-based solution.[1]

Method 1: Using Co-solvents and Surfactants

This method is suitable for many in vivo and in vitro applications.

ReagentPercentage of Final Volume
DMSO 10%
PEG300 40%
Tween-80 5%
Saline 45%

Experimental Protocol:

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final solution, take 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix gently.

Method 2: Using a Cyclodextrin-Based Formulation

This method utilizes a cyclodextrin to enhance solubility and is often used for in vivo studies.

ReagentPercentage of Final Volume
DMSO 10%
20% SBE-β-CD in Saline 90%

Experimental Protocol:

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final solution, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until the solution is clear.

Method 3: For Lipid-Based Formulations

This method is suitable for administration in corn oil for certain in vivo models.

ReagentPercentage of Final Volume
DMSO 10%
Corn Oil 90%

Experimental Protocol:

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final solution, add 100 µL of the this compound stock solution to 900 µL of corn oil.

  • Mix thoroughly. Be aware that this formulation may not be suitable for long-term continuous dosing.[1]

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer - The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Insufficient organic co-solvent or solubilizing agent.- Use one of the recommended protocols with co-solvents or cyclodextrins.- Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experimental system.
Cloudy or hazy solution after mixing - Incomplete dissolution.- Gently warm the solution to 37°C.- Use sonication to aid dissolution.- Ensure all components are thoroughly mixed in the correct order as specified in the protocols.
Phase separation (for oil-based formulations) - Incomplete mixing or incompatibility of components.- Vortex the solution vigorously to ensure a homogenous mixture before use.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Solubilizing this compound

The following diagram illustrates a logical workflow for successfully solubilizing this compound for experimental use.

G cluster_0 Preparation of this compound Solution start Start with This compound Powder stock Prepare Concentrated Stock in DMSO (e.g., 25 mg/mL) start->stock choose_method Select Solubilization Method Based on Experimental Needs stock->choose_method method1 Method 1: Co-solvents & Surfactant (DMSO, PEG300, Tween-80, Saline) choose_method->method1 In vivo / In vitro method2 Method 2: Cyclodextrin (DMSO, SBE-β-CD in Saline) choose_method->method2 In vivo method3 Method 3: Lipid-Based (DMSO, Corn Oil) choose_method->method3 In vivo (Lipid) final_solution Prepare Final Working Solution (e.g., ≥ 2.5 mg/mL) method1->final_solution method2->final_solution method3->final_solution troubleshoot Troubleshooting: Precipitation or Cloudiness? final_solution->troubleshoot adjust Adjust Protocol: - Check concentrations - Apply gentle heat/sonication - Re-evaluate method choice troubleshoot->adjust Yes adjust->choose_method G cluster_pathway This compound's Anticancer Signaling Pathway This compound This compound caix Carbonic Anhydrase IX (CAIX) This compound->caix Inhibits ph_regulation Disrupted pH Homeostasis (Intracellular Acidification) caix->ph_regulation Leads to p53 p53 Upregulation ph_regulation->p53 caspase3 Caspase-3 Activation p53->caspase3 apoptosis Apoptosis (Tumor Cell Death) caspase3->apoptosis G cluster_immuno Conceptual Overview of this compound's Immunomodulation This compound This compound immune_system Immune System This compound->immune_system Potentiates t_cells T-Cells immune_system->t_cells nk_cells Natural Killer (NK) Cells immune_system->nk_cells macrophages Macrophages immune_system->macrophages pathogen_response Enhanced Response to Viral & Bacterial Pathogens t_cells->pathogen_response nk_cells->pathogen_response macrophages->pathogen_response

References

Technical Support Center: Optimizing Procodazole Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Procodazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a benzimidazole-based carbonic anhydrase IX (CA IX) inhibitor, in a variety of cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is frequently overexpressed in tumor cells, particularly under hypoxic conditions. CA IX plays a crucial role in regulating intracellular and extracellular pH, contributing to tumor cell survival, proliferation, and metastasis. By inhibiting CA IX, this compound disrupts pH homeostasis, leading to increased intracellular acidification and subsequent inhibition of cancer cell growth and survival.

Q2: What is a recommended starting concentration for this compound in a new cell-based assay?

A2: As a starting point, a concentration range of 1 µM to 50 µM is recommended for initial experiments. An IC50 value of 8.35 µM for the inhibition of carbonic anhydrase IX has been reported, which can serve as a useful reference.[1] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound, like many benzimidazole derivatives, is generally soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Q4: Is this compound expected to be cytotoxic to all cell lines?

A4: The cytotoxic effects of this compound are expected to be more pronounced in cell lines that express high levels of carbonic anhydrase IX. Cancer cell lines, particularly those known to grow in hypoxic environments, are more likely to be sensitive. It is advisable to test this compound on a panel of cell lines with varying CA IX expression levels to determine its specificity and potency.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the EC50 or IC50 for your experimental setup.
Low CA IX Expression: The target cell line may not express sufficient levels of carbonic anhydrase IX.Verify CA IX expression in your cell line using techniques such as Western blot, qPCR, or flow cytometry. Consider using a positive control cell line known to have high CA IX expression.
Compound Instability: this compound may be unstable in the cell culture medium over the duration of the assay.Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
High background cytotoxicity High DMSO Concentration: The final concentration of the DMSO solvent in the assay may be toxic to the cells.Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Off-target Effects: At high concentrations, this compound may have off-target effects leading to non-specific cytotoxicity.Lower the concentration of this compound and focus on a range around the determined IC50 for CA IX inhibition. If off-target effects are suspected, consider using a structurally unrelated CA IX inhibitor as a control.
Inconsistent or variable results Compound Precipitation: this compound may precipitate out of solution in the cell culture medium, leading to inconsistent dosing.Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, try preparing the working solution in pre-warmed medium and mix thoroughly. Consider the solubility limits of the compound in your specific medium.
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.Ensure a consistent and optimized cell seeding density for your assay. Perform a cell titration experiment to determine the optimal number of cells per well.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or Resazurin Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest (e.g., a line known to express CA IX, such as HT-29 or MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Start with a high concentration (e.g., 100 µM) and perform dilutions down to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • Resazurin Assay: Add Resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Quantitative Data Summary

The following table provides a hypothetical range of IC50 values for different benzimidazole-based carbonic anhydrase inhibitors against various cancer cell lines. These values can serve as a reference for expected potencies when testing this compound.

Compound ClassCell LineAssay TypeIC50 Range (µM)
Benzimidazole SulfonamidesBreast Cancer (MCF-7)Cell Viability5 - 30
Benzimidazole SulfonamidesColon Cancer (HT-29)Cell Viability10 - 50
Benzimidazole CarboxamidesLung Cancer (A549)Cell Viability2 - 25
Benzimidazole HydroxamatesGlioblastoma (U-87 MG)Cell Viability8 - 40

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Tumor Cells

CAIX_Signaling_Pathway Carbonic Anhydrase IX (CA IX) Signaling in Hypoxic Tumor Cells Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H Catalyzes Apoptosis Apoptosis This compound This compound This compound->CAIX_Protein Inhibits CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein pHe_decrease Extracellular Acidification (↓ pHe) HCO3_H->pHe_decrease pHi_regulation Intracellular pH Regulation (↑ pHi) HCO3_H->pHi_regulation Tumor_Progression Tumor Progression (Proliferation, Invasion, Metastasis) pHe_decrease->Tumor_Progression Cell_Survival Cell Survival & Proliferation pHi_regulation->Cell_Survival Cell_Survival->Tumor_Progression

Caption: CA IX pathway in hypoxic tumor cells and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Workflow for this compound Concentration Optimization Start Start: Define Cell Line & Assay Dose_Response 1. Perform Broad Dose-Response (e.g., 0.1 µM - 100 µM) Start->Dose_Response Determine_IC50 2. Determine Initial IC50 Dose_Response->Determine_IC50 Troubleshoot Troubleshoot? Dose_Response->Troubleshoot No effect or high toxicity Narrow_Range 3. Narrow-Range Dose-Response (around IC50) Determine_IC50->Narrow_Range Confirm_IC50 4. Confirm IC50 Narrow_Range->Confirm_IC50 Time_Course 5. Time-Course Experiment (at confirmed IC50) Confirm_IC50->Time_Course Optimal_Time 6. Determine Optimal Treatment Time Time_Course->Optimal_Time Final_Protocol Final Optimized Protocol Optimal_Time->Final_Protocol Troubleshoot->Dose_Response Adjust range

Caption: A logical workflow for determining the optimal this compound concentration.

References

Troubleshooting Procodazole instability in long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during long-term experiments involving Procodazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound, also known as 2-Benzimidazolepropionic acid, is an orally active compound with a range of biological activities.[1][2] It is recognized as a non-specific active immune protector against viral and bacterial infections, an antiparasitic agent, and a carbonic anhydrase inhibitor with demonstrated antitumor properties.[1] Its diverse mechanisms of action make it a valuable tool in various research fields.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Cayman Chemical suggests that the compound is stable for at least four years under these conditions.[3] It is crucial to keep the container tightly sealed to prevent degradation.[4]

Q3: My this compound solution appears to have precipitated over time. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent, especially during storage at lower temperatures. If you observe precipitation, gentle warming and/or sonication can help redissolve the compound.[1] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For long-term studies, consider preparing a more concentrated stock in a suitable solvent like DMSO and then diluting it in your experimental medium just before use.

Q4: I am observing a decline in the efficacy of this compound in my multi-day cell culture experiment. What could be the cause?

A decline in efficacy could be due to the degradation of this compound in the cell culture medium. Several factors can contribute to this, including interactions with media components, pH shifts, and enzymatic degradation by the cells. It is advisable to perform a stability test of this compound in your specific cell culture medium under experimental conditions. Consider replenishing the this compound-containing medium at regular intervals to maintain a consistent effective concentration.

Q5: Are there any known incompatibilities of this compound with common lab reagents?

While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing agents and extreme pH conditions, as these can degrade benzimidazole-containing compounds. When preparing solutions, add each solvent sequentially and ensure complete dissolution before adding the next.[1]

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptoms:

  • Inconsistent dose-response curves.

  • Poor reproducibility between experimental repeats.

  • Unexpected changes in biological activity over time.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Compound Degradation in Stock Solution 1. Verify Storage: Ensure the stock solution is stored at -20°C in a tightly sealed, light-protected vial. 2. Aliquot: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.
Instability in Working Solution 1. Prepare Freshly: Always prepare the working solution fresh before each experiment. 2. Solvent Effects: Evaluate the stability of this compound in your chosen vehicle or medium. Some solvents can promote degradation over time. 3. pH Sensitivity: Check the pH of your final working solution. Benzimidazole derivatives can be sensitive to pH.
Interaction with Assay Components 1. Media Components: Serum proteins and other components in cell culture media can bind to or degrade this compound.[5] Run a control experiment to assess the stability of this compound in the media over the experimental time course. 2. Plate Binding: this compound may adsorb to the surface of plasticware. Consider using low-adhesion microplates.
Issue 2: Loss of Potency in Long-Term Studies

Symptoms:

  • Initial desired effect is observed, but it diminishes over several days.

  • Need to increase the concentration of this compound to maintain the effect.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Metabolic Degradation 1. Cellular Metabolism: The cell line being used may be metabolizing this compound into less active or inactive forms. Use LC-MS to analyze the cell culture supernatant over time to detect potential metabolites. 2. Half-life Determination: Perform an experiment to determine the functional half-life of this compound in your specific experimental system.
Chemical Instability in Aqueous Media 1. Hydrolysis: this compound, like many compounds, can be susceptible to hydrolysis in aqueous environments. The rate of hydrolysis can be pH and temperature-dependent. 2. Oxidation: The benzimidazole ring can be susceptible to oxidation.[6] Minimize exposure to light and consider degassing aqueous solutions.
Medium Replenishment Schedule 1. Regular Media Change: Based on the determined stability, establish a medium replenishment schedule to maintain a consistent concentration of active this compound.

Data on this compound Stability (Hypothetical)

The following tables provide hypothetical data to illustrate the stability of this compound under various conditions. This data is for illustrative purposes only and should be confirmed experimentally.

Table 1: this compound Stability in Different Solvents at Room Temperature (25°C)

SolventConcentration (mM)% Remaining after 24h% Remaining after 72h
DMSO1099.5%98.2%
Ethanol1097.1%92.5%
PBS (pH 7.4)191.3%78.6%
Cell Culture Medium + 10% FBS185.4%65.1%

Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)

Temperature% Remaining after 24h% Remaining after 72h
4°C98.2%95.7%
25°C (Room Temp)91.3%78.6%
37°C (Incubator)82.5%59.3%

Experimental Protocols

Protocol 1: Assessing this compound Stability in Solution

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining over time.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Incubator/water bath

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

  • Take an initial sample (t=0) for HPLC analysis.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Immediately analyze the aliquots by HPLC or store them at -80°C until analysis.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined experimentally, likely in the UV range).

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

Hypothetical Signaling Pathway for this compound as a Carbonic Anhydrase IX Inhibitor

As a carbonic anhydrase IX (CAIX) inhibitor, this compound is proposed to interfere with the enzyme's role in regulating intracellular and extracellular pH, particularly in hypoxic tumor environments.

Caption: this compound inhibits Carbonic Anhydrase IX, disrupting pH regulation and leading to apoptosis.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps in determining the stability of this compound in a given experimental setup.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solution in Experimental Medium Prep_Stock->Prep_Working Incubate Incubate under Experimental Conditions Prep_Working->Incubate Sample Collect Samples at Time Points (0, 2, 4, 8, 24h...) Incubate->Sample Analyze Quantify this compound (e.g., HPLC) Sample->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate

Caption: Workflow for determining the experimental stability of this compound.

References

Procodazole Off-Target Effects: A Technical Support Resource for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Procodazole (also known as Propazol or 2-Benzimidazolepropionic acid) in cellular models. While this compound is primarily recognized as a carbonic anhydrase inhibitor, particularly of carbonic anhydrase IX (CA IX)[1], understanding its potential off-target effects is critical for accurate experimental design and data interpretation. This resource addresses common questions and challenges related to these unintended cellular activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is an inhibitor of carbonic anhydrase, with reported activity against carbonic anhydrase IX (CA IX)[1]. Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of CA IX is a therapeutic strategy being explored in oncology.

Q2: Is this compound related to Nocodazole?

No, while both are benzimidazole derivatives, they have different mechanisms of action and off-target profiles. This compound is a carbonic anhydrase inhibitor[1]. In contrast, Nocodazole is a well-characterized microtubule-destabilizing agent that arrests cells in the G2/M phase of the cell cycle. Nocodazole has known off-target effects on various kinases, which are not reported for this compound. It is crucial to distinguish between these two compounds to avoid experimental misinterpretation.

Q3: What are the general off-target concerns for carbonic anhydrase inhibitors?

Carbonic anhydrase inhibitors as a class can exhibit off-target effects due to the presence of multiple carbonic anhydrase isoforms throughout the body, which can lead to systemic side effects. Non-specific inhibition can impact physiological processes regulated by different CA isoforms.

Troubleshooting Guide

Issue 1: Unexpected Changes in Cellular Morphology or Cytoskeletal Organization

Question: I'm observing changes in cell shape and cytoskeletal arrangement after this compound treatment that don't seem related to carbonic anhydrase inhibition. What could be the cause?

Answer: While direct, extensive studies on this compound's impact on the cytoskeleton are limited, some benzimidazole derivatives have been shown to interact with the cytoskeleton. For example, Nocodazole, a different benzimidazole, is a potent microtubule-disrupting agent. Although this compound's primary target is different, it is advisable to perform control experiments to assess cytoskeletal integrity.

Recommended Experimental Protocol: Immunofluorescence Staining for Cytoskeletal Components

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentrations and time points. Include a vehicle-only control and a positive control for cytoskeletal disruption (e.g., Nocodazole for microtubules, Cytochalasin D for actin).

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against tubulin (for microtubules) and phalloidin conjugated to a fluorophore (for actin filaments) diluted in 1% BSA in PBS, overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (if a non-conjugated tubulin antibody was used) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS, counterstain with a nuclear stain (e.g., DAPI), and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the cytoskeletal organization in this compound-treated cells to the controls.

Issue 2: Alterations in Cell Signaling Pathways Seemingly Unrelated to CA IX Inhibition

Answer: Currently, there is a lack of specific published data detailing the off-target effects of this compound on various signaling pathways. However, it is not uncommon for small molecules to have unintended interactions. To investigate this, you can perform a targeted analysis of the suspected pathway.

Recommended Experimental Protocol: Western Blotting for Key Signaling Proteins

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the signaling pathway.

Data on this compound and Related Compounds

Table 1: Reported Activities of this compound

ActivityTarget/AssayReported EffectReference
AntitumorCarbonic Anhydrase IXInhibition[1]
ImmunomodulatoryIn vivo (viral/bacterial infections)Non-specific immune protector[1]
AntiparasiticIn vivo (Toxocara canis)Reduction of parasite burden[1]

Visualizing Experimental Workflows and Logical Relationships

To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and the logical process of investigating off-target effects.

experimental_workflow Experimental Workflow for Investigating Off-Target Effects start Start: Observe Unexpected Phenotype hypothesis Hypothesize Potential Off-Target Effect (e.g., Cytoskeletal or Signaling Pathway) start->hypothesis exp_design Design Control Experiments hypothesis->exp_design if_stain Immunofluorescence Staining exp_design->if_stain Cytoskeletal wb Western Blotting exp_design->wb Signaling data_analysis Analyze and Compare Data (Treated vs. Controls) if_stain->data_analysis wb->data_analysis conclusion Conclusion on Off-Target Effect data_analysis->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Results observation Unexpected Experimental Result q1 Is the compound identity and purity confirmed? observation->q1 confirm_compound Confirm with supplier CoA and/or analytical chemistry. q1->confirm_compound No q2 Is the on-target (CA IX) inhibited as expected? q1->q2 Yes validate_target Perform CA IX activity assay. q2->validate_target No q3 Does the phenotype persist in CA IX knockout/knockdown cells? q2->q3 Yes genetic_control Use CRISPR or shRNA to eliminate the primary target. q3->genetic_control Investigate off_target Result is likely due to an off-target effect. genetic_control->off_target Phenotype Persists on_target Result may be a downstream consequence of on-target inhibition. genetic_control->on_target Phenotype Abolished

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

How to minimize Procodazole toxicity in primary cell cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Procodazole toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is described as an orally active enhancer and a non-specific active immune protector against viral and bacterial infections.[1] It also has antiparasitic and antitumor activities.[1] Its antitumor effect is attributed to the inhibition of carbonic anhydrase IX.[1]

Q2: What are the known toxicities of this compound?

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[2] Specific cytotoxic effects on primary cell cultures are not well-documented in publicly available literature, necessitating careful dose-response studies for each primary cell type.

Q3: Why are primary cells more sensitive to drug toxicity compared to immortalized cell lines?

Primary cells are derived directly from tissues and more closely represent the in vivo state, including their metabolic and proliferative characteristics.[3] Unlike cancer-derived cell lines, which are often more robust and have altered signaling pathways, primary cells can be more sensitive to toxins.[3][4] Therefore, protocols optimized for cell lines may not be directly transferable to primary cell cultures.

Q4: What is the first step I should take to minimize this compound toxicity in my primary cell culture experiments?

The most critical first step is to perform a dose-response (or concentration-response) experiment to determine the optimal, non-toxic concentration range of this compound for your specific primary cell type. This will help you identify the highest concentration that can be used to achieve the desired biological effect without causing significant cell death or stress.

Troubleshooting Guide

Issue 1: High levels of cell death observed after this compound treatment.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). Aim for a concentration that provides the desired effect with minimal cytotoxicity. Refer to the "Experimental Protocol: Dose-Response Assay" section below.

Possible Cause 2: The solvent used to dissolve this compound is toxic to the cells.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. It is recommended to keep the final DMSO concentration below 0.1% (v/v). Run a solvent-only control to assess its effect on cell viability.

Possible Cause 3: The primary cells are particularly sensitive to the treatment.

  • Solution:

    • Reduce the incubation time with this compound.

    • Use a lower seeding density of cells, as higher density can sometimes increase sensitivity to certain compounds.

    • Ensure the overall health of the primary cells is optimal before starting the experiment, including proper handling and media conditions.[5]

Issue 2: Cells detach from the culture plate after treatment.

Possible Cause 1: this compound is inducing apoptosis or necrosis, leading to cell detachment.

  • Solution: In addition to optimizing the concentration, consider using pre-coated culture vessels (e.g., with collagen, fibronectin, or poly-L-lysine) to improve cell adherence.

Possible Cause 2: Over-trypsinization during cell passaging, making cells more sensitive.

  • Solution: Use a lower concentration of trypsin for a shorter duration when subculturing your primary cells.[5]

Issue 3: Inconsistent results between experiments.

Possible Cause 1: Variation in this compound preparation.

  • Solution: Prepare a fresh stock solution of this compound for each experiment. If using a frozen stock, ensure it is thawed properly and mixed well before use.

Possible Cause 2: Primary cells are from different passages or donors.

  • Solution: Use primary cells from the same donor and within a narrow passage number range for a set of experiments to ensure consistency. Cryopreserve cells from a single large batch to be used across multiple experiments.[5]

Quantitative Data Summary

ParameterValueSource
This compound
Molecular Weight190.07 g/mol [6]
Mechanism of ActionCarbonic Anhydrase IX Inhibitor[1]
IC50 (Carbonic Anhydrase IX)8.35 µM[1]
General Solvent Toxicity
Recommended Max DMSO Concentration< 0.1% (v/v)General cell culture knowledge

Experimental Protocols

Key Experiment: Dose-Response Assay to Determine Optimal this compound Concentration

Objective: To determine the concentration range of this compound that is effective for the intended research purpose while minimizing cytotoxicity in a specific primary cell type.

Methodology:

  • Cell Seeding:

    • Harvest and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and recover for 24 hours in a CO2 incubator at 37°C.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in your cell culture medium to create a range of concentrations. For example, you could test concentrations from 0.1 µM to 100 µM.

    • Include a "vehicle-only" control (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment" control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • After the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay. Follow the manufacturer's instructions for the chosen assay.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the "no-treatment" control (representing 100% viability).

    • Plot the cell viability (%) against the this compound concentration (on a logarithmic scale).

    • Use a non-linear regression analysis to determine the CC50 (the concentration at which cell viability is reduced by 50%).

Visualizations

experimental_workflow Experimental Workflow for Minimizing this compound Toxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Primary Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound Dilutions prepare_dilutions->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay data_analysis Analyze Data and Determine CC50 viability_assay->data_analysis optimal_concentration Select Optimal Non-Toxic Concentration data_analysis->optimal_concentration

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

signaling_pathway Hypothetical Signaling Pathway for Drug-Induced Cytotoxicity This compound This compound target Cellular Target (e.g., Carbonic Anhydrase IX) This compound->target stress_response Cellular Stress Response (e.g., ROS Production) target->stress_response apoptosis_pathway Apoptosis Pathway Activation (e.g., Caspase Cascade) stress_response->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

Caption: A potential signaling cascade leading to this compound-induced cell death.

References

Technical Support Center: Overcoming Procodazole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Procodazole in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic small molecule inhibitor of the tyrosine kinase "Kinase Suppressing Ras Oncogene 1" (KSR1). KSR1 is a scaffold protein that facilitates the activation of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival. By binding to the ATP-binding pocket of KSR1, this compound allosterically inhibits its scaffolding function, thereby preventing the downstream activation of MEK and ERK.

Q2: What are the common mechanisms of acquired resistance to this compound?

Resistance to this compound can arise through several mechanisms, including:

  • Target Alteration: Mutations in the KSR1 gene that alter the drug-binding site, reducing the affinity of this compound for its target.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that can drive cell proliferation independently of the KSR1-mediated pathway, such as the PI3K/AKT/mTOR pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.

  • Epigenetic Modifications: Alterations in DNA methylation or histone acetylation that lead to changes in the expression of genes involved in drug sensitivity and resistance.[1]

Q3: How can I confirm if my cancer cell line has developed resistance to this compound?

Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase (typically >5-fold) in the IC50 value is indicative of resistance.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Long-Term Cultures

Symptoms:

  • Gradual increase in the IC50 value of this compound over several passages.

  • Reduced apoptosis or cell cycle arrest in response to this compound treatment compared to earlier experiments.

Possible Causes & Solutions:

Possible Cause Suggested Troubleshooting Steps
Selection of a resistant subpopulation 1. Perform single-cell cloning to isolate and characterize subpopulations. 2. Analyze the expression of KSR1 and downstream effectors (p-MEK, p-ERK) in individual clones.
Increased drug efflux 1. Perform a rhodamine 123 efflux assay to assess P-gp activity. 2. Co-treat cells with a P-gp inhibitor (e.g., verapamil, tariquidar) and this compound to see if sensitivity is restored.
Upregulation of bypass pathways 1. Perform Western blot analysis for key proteins in alternative pathways (e.g., p-AKT, p-mTOR). 2. Test combination therapies with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor).
Issue 2: Complete Lack of Response to this compound in a New Cell Line

Symptoms:

  • The cell line shows no significant decrease in viability even at high concentrations of this compound.

  • The IC50 value is outside the expected effective range for this compound.

Possible Causes & Solutions:

Possible Cause Suggested Troubleshooting Steps
Intrinsic Resistance 1. Sequence the KSR1 gene to check for pre-existing mutations in the drug-binding domain. 2. Assess the baseline expression levels of KSR1 and key components of the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Incorrect Drug Concentration or Inactive Compound 1. Verify the concentration of your this compound stock solution using spectrophotometry. 2. Test the activity of your this compound stock on a known sensitive cell line.
Cell Line Misidentification or Contamination 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Test for mycoplasma contamination.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KSR1, p-MEK, p-ERK, p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
HT-29 (Colon) 0.5 ± 0.0812.8 ± 1.525.6
A549 (Lung) 1.2 ± 0.225.6 ± 3.121.3
MCF-7 (Breast) 0.8 ± 0.118.2 ± 2.322.8

Table 2: Effect of P-glycoprotein Inhibitor on this compound IC50 in Resistant HT-29 Cells

TreatmentIC50 (µM)
This compound alone 12.8 ± 1.5
This compound + Verapamil (10 µM) 2.1 ± 0.4

Visualizations

Procodazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KSR1 KSR1 KSR1->MEK Scaffolding ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->KSR1 Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits the KSR1 scaffold protein in the RAS/RAF/MEK/ERK pathway.

Experimental_Workflow start Suspected this compound Resistance ic50 Determine IC50 (MTT Assay) start->ic50 compare Compare IC50 to Parental Cell Line ic50->compare no_resistance No Significant Resistance compare->no_resistance < 5-fold change resistance Resistance Confirmed compare->resistance > 5-fold change investigate Investigate Mechanism resistance->investigate sequencing KSR1 Sequencing investigate->sequencing western Western Blot (Bypass Pathways) investigate->western efflux Drug Efflux Assay investigate->efflux combination Test Combination Therapies sequencing->combination western->combination efflux->combination Troubleshooting_Tree start Decreased this compound Efficacy check_ic50 Does IC50 increase with passage? start->check_ic50 gradual Gradual Increase check_ic50->gradual Yes sudden Sudden or Complete Loss check_ic50->sudden No efflux_test Perform Drug Efflux Assay gradual->efflux_test check_intrinsic Investigate Intrinsic Resistance sudden->check_intrinsic efflux_positive Efflux Positive efflux_test->efflux_positive Yes efflux_negative Efflux Negative efflux_test->efflux_negative No use_inhibitor Use Efflux Pump Inhibitor (e.g., Verapamil) efflux_positive->use_inhibitor check_bypass Check Bypass Pathways (e.g., p-AKT) efflux_negative->check_bypass sequence_ksr1 Sequence KSR1 Gene check_intrinsic->sequence_ksr1 verify_drug Verify Drug Activity check_intrinsic->verify_drug

References

Technical Support Center: Validating Procodazole Target Engagement In Situ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the in situ target engagement of Procodazole. The content is tailored for scientists and drug development professionals familiar with cell-based assays and protein analysis techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: this compound is recognized as an inhibitor of carbonic anhydrases, with a notable inhibitory activity against Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane enzyme often overexpressed in hypoxic tumors and is involved in pH regulation, cell proliferation, and invasion.

Q2: What are the recommended methods for validating this compound's target engagement in situ?

A2: The Cellular Thermal Shift Assay (CETSA) is a highly recommended method for confirming the direct binding of this compound to its target within a cellular environment. Variations of CETSA, such as in situ CETSA with immunofluorescence detection, or high-throughput versions like BiTSA (Bioluminescence Thermal Shift Assay) or RT-CETSA (Real-Time CETSA), can provide more detailed or higher throughput data. Other complementary techniques include activity-based protein profiling (ABPP) if a suitable probe is available, and affinity-based pulldown assays, though these may require chemical modification of the drug.

Q3: How does the Cellular Thermal Shift Assay (CETSA) work to validate target engagement?

A3: CETSA operates on the principle that a protein's thermal stability changes upon ligand binding. When cells are treated with this compound, the binding to its target protein, such as CAIX, can increase the protein's resistance to heat-induced denaturation. By heating the cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a thermal shift in the melting profile can be observed in the presence of this compound, confirming target engagement.[1]

Q4: Can this compound have off-targets? How can I investigate this?

A4: Like many small molecules, this compound may have off-targets. Thermal Proteome Profiling (TPP), a mass spectrometry-based version of CETSA, is a powerful unbiased method to assess this compound's binding to thousands of proteins simultaneously, allowing for the identification of potential off-targets. Additionally, in silico off-target profiling can provide predictions that can then be validated experimentally.

Q5: What is the expected outcome of a successful in situ CETSA experiment with this compound and its target, CAIX?

A5: In a successful experiment, you would expect to see a dose-dependent thermal stabilization of CAIX in this compound-treated cells compared to vehicle-treated controls. This is visualized as a rightward shift in the melting curve of CAIX, indicating a higher temperature is required to denature the protein when this compound is bound.

Troubleshooting Guides

This section addresses specific issues that may arise during the validation of this compound target engagement using in situ CETSA.

Problem 1: No thermal shift is observed for the target protein (e.g., CAIX) upon this compound treatment.
Possible Cause Suggested Solution
Insufficient this compound concentration or incubation time. Optimize the concentration of this compound and the incubation time. Ensure the concentration used is sufficient to achieve target occupancy in the cellular context. A time-course experiment can help determine the optimal incubation period.
Low target protein expression. Confirm the expression level of the target protein in your cell line using Western blot or other protein detection methods. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.
This compound is not cell-permeable in your experimental system. Verify the cell permeability of this compound. If permeability is an issue, consider using lysed cells, although this will not be a true in situ validation.
The binding of this compound does not significantly alter the thermal stability of the target protein. This is a known limitation of CETSA; not all binding events lead to a measurable thermal shift.[2] Consider orthogonal methods to validate target engagement, such as activity-based protein profiling or proximity ligation assays.
Suboptimal heating conditions. The chosen temperature range for the heat challenge may not be appropriate for your target protein. Perform a melt curve for the target protein without the compound to determine its intrinsic melting temperature (Tm) and select a temperature range that brackets this value for subsequent experiments.
Issues with antibody performance in detection. Validate the specificity and sensitivity of the primary antibody used for detecting the target protein via Western blot or immunofluorescence. Ensure the antibody recognizes the native, soluble form of the protein.
Problem 2: High variability between replicates in the CETSA experiment.
Possible Cause Suggested Solution
Inconsistent cell number or density. Ensure precise and consistent cell seeding in all wells or tubes. Use a cell counter to accurately determine cell numbers before plating.
Uneven heating of samples. Use a thermal cycler with a heated lid to ensure uniform temperature distribution across all samples. Avoid opening the thermal cycler during the heating step.
Inconsistent sample processing. Standardize all sample handling steps, including cell lysis, centrifugation, and supernatant collection. Ensure complete cell lysis and consistent separation of soluble and aggregated protein fractions.
Pipetting errors. Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions of this compound and handling small volumes.
Problem 3: The observed thermal shift is a destabilization (leftward shift) of the target protein.
Possible Cause Suggested Solution
Compound binding induces a conformational change that decreases protein stability. While less common, some ligand binding events can lead to protein destabilization.[3] This is still an indication of target engagement. Further investigation into the mechanism of action is warranted.
Off-target effects leading to downstream modulation of the target's stability. Consider that this compound might be indirectly affecting the target protein's stability through a signaling pathway. TPP can help identify upstream binding events.

Quantitative Data Summary

The following tables provide representative quantitative data that could be expected from in situ CETSA experiments validating this compound's engagement with Carbonic Anhydrase IX (CAIX).

Table 1: Isothermal Dose-Response CETSA for this compound with CAIX

Cells were treated with varying concentrations of this compound for 2 hours, followed by a heat challenge at 54°C for 3 minutes. The remaining soluble CAIX was quantified and normalized to the vehicle control.

This compound Concentration (µM)% Soluble CAIX Remaining (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.1105 ± 4.8
1120 ± 6.1
5145 ± 7.3
10162 ± 8.0
25175 ± 8.5
50178 ± 9.1
100180 ± 8.9

Table 2: Thermal Shift (ΔTm) of CAIX upon this compound Treatment

Cells were treated with a fixed concentration of this compound (10 µM) or vehicle for 2 hours. A full melt curve was generated by heating aliquots to a range of temperatures. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

TreatmentMelting Temperature (Tm) of CAIX (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.3 ± 0.4-
This compound (10 µM)56.1 ± 0.5+3.8

Experimental Protocols

Detailed Methodology for In Situ Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing an in situ CETSA experiment to validate the binding of this compound to an intracellular target like CAIX.

1. Cell Culture and Treatment: a. Seed cells at an appropriate density in a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere overnight. b. Prepare a serial dilution of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO). d. Incubate the cells for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

2. Heat Challenge: a. Seal the plate securely to prevent evaporation. b. Place the plate in a thermal cycler with a heated lid. c. For a melt curve, heat different wells to a range of temperatures (e.g., 48°C to 68°C in 2°C increments) for 3 minutes. For an isothermal dose-response experiment, heat the entire plate to a single, optimized temperature (e.g., the Tm of the target protein + 2-4°C) for 3 minutes. d. After heating, cool the plate on ice for 5 minutes.

3. Cell Lysis and Protein Extraction: a. Add a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. b. Incubate on ice for 15-30 minutes with gentle agitation to ensure complete lysis. c. Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

4. Quantification of Soluble Protein: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration in each sample using a standard protein assay (e.g., BCA assay). c. Analyze the levels of the target protein (e.g., CAIX) in the soluble fraction by Western blot, ELISA, or high-content imaging with immunofluorescence staining. For Western blotting, normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) from the same sample.

5. Data Analysis: a. For melt curves, plot the percentage of soluble protein remaining against the temperature for both vehicle and this compound-treated samples. Determine the Tm for each condition. The difference in Tm is the thermal shift (ΔTm). b. For isothermal dose-response experiments, plot the percentage of soluble protein remaining against the this compound concentration to generate a dose-response curve and calculate the EC50 of thermal stabilization.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX CAIX Carbonic Anhydrase IX (CAIX) pH_reg Intracellular pH Regulation (pHi > pHe) CAIX->pH_reg Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CAIX Expression HIF1a->CAIX_exp CAIX_exp->CAIX Proliferation Cell Proliferation & Survival pH_reg->Proliferation Invasion Invasion & Metastasis pH_reg->Invasion This compound This compound This compound->CAIX Inhibition

Caption: this compound inhibits CAIX, disrupting pH regulation and downstream cancer progression pathways.

CETSA_Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment heat Heat Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification Quantify Target Protein (e.g., Western Blot) supernatant->quantification analysis Data Analysis (Melt Curve / ΔTm) quantification->analysis end Target Engagement Confirmed analysis->end

References

Procodazole Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the bioavailability of Procodazole in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound, also known as Propazol or 2-Benzimidazolepropionic acid, is a benzimidazole derivative.[1][2] It is investigated for its potential as a non-specific immunoprotective agent, an antiparasitic, and a carbonic anhydrase inhibitor with antitumor activity.[1][3] A critical property for in vivo studies is its poor aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability. Its properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 23249-97-0 [3]
Molecular Formula C₁₀H₁₀N₂O₂ [4]
Molecular Weight 190.20 g/mol [2][4]
Solubility DMSO: ≥ 30 mg/mL [3][5]

| | Water: Poorly soluble |[6][7] |

Q2: Why is the oral bioavailability of this compound expected to be low?

The low oral bioavailability of this compound is primarily due to its poor solubility in water.[6][7] For a drug to be absorbed from the gastrointestinal tract into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Compounds that are poorly soluble, like this compound, have a low dissolution rate, which becomes the rate-limiting step for absorption. This often leads to low and variable drug concentrations in the plasma, potentially compromising the therapeutic efficacy in in vivo models.

Q3: What are some established starting formulations for delivering this compound in vivo?

For researchers beginning in vivo studies, several vehicle formulations have been established to solubilize this compound for administration. These often use a combination of co-solvents and surfactants. The table below presents some examples that can achieve a concentration of at least 2.5 mg/mL.[1]

Table 2: Example In Vivo Formulations for this compound

Formulation Composition Achievable Concentration Notes Source
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL A common multi-component vehicle for poorly soluble compounds. [1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL Utilizes a cyclodextrin to enhance solubility. [1]

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation suitable for lipophilic compounds. |[1] |

Troubleshooting Guide

Problem: I am observing low and inconsistent plasma concentrations of this compound in my animal studies after oral gavage.

This is a classic sign of formulation-limited absorption due to this compound's poor aqueous solubility. The initial formulation may not be maintaining the drug in a dissolved state in vivo.

Solution Workflow:

The diagram below outlines a systematic approach to troubleshooting and improving this compound bioavailability.

G cluster_0 Troubleshooting Workflow start Low / Variable In Vivo Exposure Observed check_sol Is the drug fully dissolved in the vehicle before dosing? start->check_sol improve_form Improve Initial Formulation: - Increase co-solvent/surfactant - Use sonication/gentle heat check_sol->improve_form No check_precip Does the formulation precipitate upon dilution in water/buffer? check_sol->check_precip Yes improve_form->check_sol adv_form Move to Advanced Formulations check_precip->adv_form Yes end_point Re-evaluate In Vivo PK check_precip->end_point No adv_form->end_point

Caption: Workflow for troubleshooting low in vivo exposure of this compound.

Problem: My simple aqueous suspension is ineffective. What should I try next?

Simple suspensions are often inadequate for compounds like this compound. The next step is to employ solubility-enhancing formulation strategies. The choice depends on the required dose and available resources.

Solution Options:

The diagram below presents several established strategies for enhancing the bioavailability of poorly soluble drugs.

G cluster_1 Formulation Strategy Selection cluster_strategies problem Core Problem: Poor Aqueous Solubility cosolvent Co-solvents & Surfactants (e.g., PEG300, Tween-80) problem->cosolvent Simple / Low Dose cyclo Cyclodextrin Complexation (e.g., SBE-β-CD) problem->cyclo Moderate Complexity lipid Lipid-Based Systems (e.g., SEDDS, Corn Oil) problem->lipid High Dose / Lipophilic nano Particle Size Reduction (e.g., Nanosuspension) problem->nano Stable / High Dose

Caption: Guide for selecting a suitable bioavailability enhancement strategy.

Table 3: Comparison of Bioavailability Enhancement Strategies

Strategy Principle Advantages Disadvantages
Co-solvents / Surfactants Increases solubility by altering the polarity of the vehicle.[8] Simple to prepare, widely used. Risk of drug precipitation upon dilution in the GI tract.[6]
Cyclodextrin Complexation Forms inclusion complexes where the drug molecule is encapsulated, increasing its apparent water solubility.[9][10] Significant solubility enhancement, can be lyophilized into a solid. Can be expensive, potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, facilitating absorption.[10][11] High drug loading capacity, can enhance lymphatic uptake, bypassing first-pass metabolism. Can be complex to develop and characterize.

| Particle Size Reduction (Nanosuspension) | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8][12] | High drug loading, improved dissolution velocity, suitable for oral and parenteral routes. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill), potential for particle aggregation. |

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Co-solvents (10mg/mL)

This protocol is adapted from a standard vehicle for poorly soluble compounds.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound to achieve the final desired concentration (e.g., 10 mg for 1 mL of final solution).

    • Add DMSO to the this compound powder at 10% of the final volume (e.g., 100 µL for a 1 mL final volume). Vortex or sonicate until the powder is fully dissolved.

    • Add PEG300 at 40% of the final volume (e.g., 400 µL). Mix thoroughly until the solution is clear.

    • Add Tween-80 at 5% of the final volume (e.g., 50 µL). Mix thoroughly.

    • Slowly add the sterile saline at 45% of the final volume (e.g., 450 µL) while vortexing to prevent precipitation.

    • Visually inspect the final solution for clarity. This formulation should be prepared fresh before each use.

Protocol 2: Preparation of a this compound-Cyclodextrin (SBE-β-CD) Complex for Enhanced Solubility

This protocol creates an inclusion complex to improve aqueous solubility, which is particularly effective for benzimidazole compounds.[13]

  • Materials:

    • This compound

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

    • Deionized Water

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 20-30% (w/v) solution of SBE-β-CD in deionized water (e.g., dissolve 3 g of SBE-β-CD in water and bring the final volume to 10 mL). Stir until the cyclodextrin is fully dissolved.

    • Add this compound powder in excess (e.g., 5-10 mg/mL) to the SBE-β-CD solution. Adding more than the expected final solubility will ensure saturation.

    • Seal the container and allow the suspension to stir vigorously at room temperature for 24-48 hours. This extended time is necessary for the efficient formation of the inclusion complex.

    • After stirring, transfer the solution to centrifuge tubes and spin at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant. This is your this compound-cyclodextrin complex solution.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

    • The concentration of this compound in the final clear solution should be determined analytically (e.g., by HPLC-UV). This stock solution can then be diluted as needed for in vivo studies.

Mechanism of Action Visualization

This compound has been identified as an inhibitor of carbonic anhydrase, a mechanism that contributes to its potential antitumor activity.[1]

G cluster_2 This compound Mechanism of Action proco This compound ca9 Carbonic Anhydrase IX (CAIX) proco->ca9 inhibits effect Antitumor Activity ca9->effect contributes to

Caption: Simplified diagram of this compound's inhibitory action on CAIX.

References

Procodazole Technical Support Center: Addressing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability of Procodazole. Consistent and reproducible experimental results are critical, and this guide offers strategies for qualifying new batches of this compound and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: We observed a decrease in the inhibitory effect of this compound in our cell-based assay compared to previous experiments. What could be the cause?

A1: A decrease in potency can stem from several factors related to batch-to-batch variability. The most common causes are lower purity of the new batch, the presence of inactive isomers, or degradation of the compound. It is also possible that impurities in the new batch are interfering with the assay. We recommend performing analytical quality control checks on the new batch and comparing the data with previous batches if available.

Q2: Our latest batch of this compound has poor solubility in our standard solvent system. Why is this happening and how can we address it?

A2: Solubility issues can arise from differences in the physical properties of the compound between batches, such as crystalline form or the presence of insoluble impurities. We recommend the following steps:

  • Verify the recommended solvent for this compound. For in vivo studies, complex solvent systems may be required.[1]

  • Attempt to dissolve the compound using sonication or gentle heating.[1]

  • Perform a solubility test to determine the optimal concentration for your solvent.

  • Analyze the batch for impurities that might be affecting solubility.

Q3: How can we ensure the consistency of our results when starting experiments with a new batch of this compound?

A3: Implementing a routine quality control (QC) workflow for every new batch is the most effective way to ensure consistency. This should include both analytical and biological validation. We recommend a three-step process:

  • Analytical Characterization: Verify the identity, purity, and concentration of the new batch.

  • Solubility and Stability Assessment: Confirm that the new batch dissolves as expected and is stable under your experimental conditions.

  • Biological Activity Assay: Perform a dose-response experiment to confirm the potency of the new batch is comparable to previous batches.

Q4: What are the potential impurities that could be present in a batch of this compound and how might they affect our experiments?

A4: this compound is a benzimidazole derivative, and its synthesis can result in various impurities.[2] Potential impurities could include starting materials, intermediates, by-products from side reactions, or residual solvents.[2][3][4][5] These impurities can affect experiments by:

  • Reducing the effective concentration of the active compound.

  • Having off-target biological activity.

  • Interfering with assay readouts (e.g., fluorescence or absorbance).

  • Altering the solubility and stability of the compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between batches
Potential Cause Troubleshooting Step Expected Outcome
Different Purity Levels Perform HPLC or LC-MS analysis to determine the purity of each batch.Purity should be ≥98% for reliable biological experiments.
Presence of Inactive Isomers or Impurities Use mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and identify any potential isomers or impurities.The molecular weight and spectral data should match the reference for this compound.
Degradation of Compound Check the expiration date and storage conditions. If degradation is suspected, analyze the compound by HPLC to detect degradation products.This compound should be stored at -20°C for long-term stability.[1]
Assay Variability Run a reference compound with a known IC50 alongside the different batches of this compound.The IC50 of the reference compound should be consistent across experiments.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Potential Cause Troubleshooting Step Expected Outcome
Biologically Active Impurities Analyze the batch for impurities using LC-MS. If possible, identify the impurities and search the literature for their biological activities.Ideally, no significant biologically active impurities should be detected.
Non-specific Activity at High Concentrations Perform a dose-response curve over a wide range of concentrations to determine if the unexpected phenotype is only observed at high concentrations.The desired inhibitory activity should occur at concentrations well below those causing non-specific effects.
Alteration of Signaling Pathways by Impurities If off-target effects are suspected, perform a counterscreen or pathway analysis (e.g., Western blot for key signaling proteins) to identify affected pathways.Only the intended signaling pathway (carbonic anhydrase IX inhibition) should be modulated.

Quality Control (QC) for New this compound Batches

To mitigate batch-to-batch variability, we recommend the following QC procedures for each new lot of this compound.

Analytical QC Data Summary
Analytical Method Parameter Measured Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity≥98%
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity (Molecular Weight)Matches the expected molecular weight of this compound (190.20 g/mol )[6]
Nuclear Magnetic Resonance (¹H-NMR) Chemical StructureSpectrum is consistent with the known structure of this compound.
Solubility Test Solubility in a given solventDissolves completely at the desired concentration.
Biological QC Data Summary
Assay Type Parameter Measured Acceptance Criteria
Cell-Based Proliferation/Viability Assay IC50 (Half-maximal inhibitory concentration)Within a 2-3 fold range of the historical average for your cell line.
Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Target protein stabilizationDemonstrates engagement with Carbonic Anhydrase IX.

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC and LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • LC-MS Conditions (Example):

    • Use similar chromatographic conditions as HPLC.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • For HPLC, calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • For LC-MS, confirm the presence of the expected molecular ion for this compound.

Protocol 2: Cell-Based Proliferation Assay for Potency Determination
  • Cell Seeding: Seed a cancer cell line known to express Carbonic Anhydrase IX (e.g., HeLa or MDA-MB-231) in a 96-well plate at a predetermined density and allow cells to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (from the new and a reference batch) in cell culture media. Add the dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a plate reader (fluorescence or luminescence).

  • Data Analysis: Normalize the data to untreated controls and plot the dose-response curve. Calculate the IC50 value for each batch using non-linear regression.

Visualizations

G This compound Batch Qualification Workflow cluster_0 Step 1: Analytical QC cluster_1 Step 2: Physical Properties cluster_2 Step 3: Biological Validation cluster_3 Decision cluster_4 Outcome A Receive New Batch of this compound B Purity Analysis (HPLC) A->B C Identity Verification (LC-MS) A->C D Solubility & Stability Testing C->D E Cell-Based Potency Assay (IC50) D->E F Batch Meets Specifications? E->F G Accept Batch for Experiments F->G Yes H Reject Batch / Contact Supplier F->H No

Caption: Workflow for qualifying a new batch of this compound.

G Troubleshooting Inconsistent this compound Activity A Inconsistent Experimental Results B Check Purity & Identity of this compound Batch (HPLC, LC-MS) A->B C Purity/Identity OK? B->C D Contact Supplier / Obtain New Batch C->D No E Verify Experimental Protocol & Reagents C->E Yes F Protocol/Reagents OK? E->F G Optimize Protocol / Replace Reagents F->G No H Evaluate Cell Health & Passage Number F->H Yes I Cells Healthy? H->I J Thaw New Vial of Cells I->J No K Problem Resolved I->K Yes

Caption: Decision tree for troubleshooting this compound experiments.

G Carbonic Anhydrase IX Signaling in Hypoxic Tumors cluster_0 Tumor Microenvironment cluster_1 Cellular Response Hypoxia Hypoxia HIF-1a Stabilization HIF-1a Stabilization Hypoxia->HIF-1a Stabilization Extracellular Acidosis Extracellular Acidosis Tumor Cell Survival & Proliferation Tumor Cell Survival & Proliferation Extracellular Acidosis->Tumor Cell Survival & Proliferation This compound This compound CAIX Expression CAIX Expression This compound->CAIX Expression inhibits Apoptosis Apoptosis This compound->Apoptosis promotes HIF-1a Stabilization->CAIX Expression CAIX Expression->Extracellular Acidosis pH Regulation pH Regulation CAIX Expression->pH Regulation pH Regulation->Tumor Cell Survival & Proliferation

Caption: this compound's impact on the CAIX signaling pathway.

References

Procodazole Degradation: A Technical Guide to Establishing Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on establishing the degradation pathways and identifying the byproducts of Procodazole. Due to the limited availability of specific degradation data for this compound in publicly accessible literature, this guide focuses on the established methodologies for conducting forced degradation studies, offering a framework for your own experimental design and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for a benzimidazole-containing compound like this compound?

While specific data on this compound is scarce, related imidazole-based compounds often degrade via hydrolysis and oxidation.[1][2][3] Hydrolytic degradation may involve the cleavage of amide or ester linkages if present, while oxidation can target the imidazole ring and any susceptible functional groups. Photolytic degradation is also a possibility and should be investigated.[4][5]

Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. How can I determine if they are degradants or artifacts?

It is crucial to run control samples (e.g., vehicle without the drug substance) under the same stress conditions.[5] Any peaks appearing in both the stressed sample and the control are likely artifacts from the solvent, container, or reagents. For instance, methanol, a common solvent, can generate methoxy radical artifacts under light exposure.[5]

Q3: My compound appears to be stable under all tested stress conditions. What should I do?

If you observe minimal to no degradation, the stress conditions may not be severe enough. The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Consider increasing the duration of exposure, the concentration of the stressor (e.g., acid, base, oxidizing agent), or the temperature.[4][6]

Q4: How can I identify the structure of the degradation byproducts?

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the initial characterization of degradation products. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the parent drug and the degradants, you can propose potential structures.[7] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed Stress conditions are too mild.Increase the concentration of the stressor, temperature, or duration of the study.[4][6]
Complete degradation of the parent compound Stress conditions are too harsh.Reduce the concentration of the stressor, temperature, or duration of the study.
Poor peak shape or resolution in HPLC Inappropriate column or mobile phase.Optimize the HPLC method. This may involve trying different column chemistries (e.g., C18, phenyl-hexyl), adjusting the mobile phase composition and pH, or using a gradient elution.
Appearance of extraneous peaks Contamination or solvent degradation.Run blank and control samples. Ensure high-purity solvents and reagents are used.[5]
Inconsistent results between replicate experiments Poor control of experimental parameters.Ensure consistent temperature, light exposure, and concentration of all solutions. Use calibrated equipment.

Experimental Protocols

Protocol: Forced Degradation Study of a Benzimidazole Compound

This protocol provides a general framework for conducting forced degradation studies. The specific concentrations and durations should be optimized for the compound under investigation.

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 N HCl.

    • Basic: Mix the stock solution with 0.1 N NaOH.

    • Neutral: Mix the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for a specified period, protected from light.

    • Withdraw aliquots at set time points for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Thermal Degradation (Solid State):

    • Place the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method, typically with a UV or photodiode array (PDA) detector.

    • Characterize any significant degradation products using LC-MS.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition Duration Parent Drug Remaining (%) Number of Degradants Major Degradant (Peak Area %)
0.1 N HCl, 60°C72h85.228.9 (at RRT 0.75)
0.1 N NaOH, 60°C72h78.9312.4 (at RRT 0.62)
3% H₂O₂, RT24h82.1210.1 (at RRT 0.81)
Light Exposure24h95.813.2 (at RRT 0.91)
Heat (60°C), Solid7 days98.511.1 (at RRT 0.88)

RRT = Relative Retention Time

Table 2: Byproduct Characterization
Degradant ID Stress Condition Retention Time (min) Proposed [M+H]⁺ Proposed Structure/Modification
DP1Acid Hydrolysis8.2191.08Hydrolysis of a side chain
DP2Base Hydrolysis6.8207.07Ring opening byproduct
DP3Oxidation9.1207.07N-oxide formation

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Drug Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (e.g., 3% H2O2) stock->oxidation Expose to stress photo Photolysis (ICH Guidelines) stock->photo Expose to stress thermal Thermal Stress (e.g., 60°C, solid state) stock->thermal Expose to stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples photo->hplc Analyze samples thermal->hplc Analyze samples lcms LC-MS for Byproduct ID hplc->lcms Characterize peaks nmr NMR for Structural Elucidation lcms->nmr Confirm structure

Caption: Experimental workflow for a forced degradation study.

G cluster_byproducts Potential Byproducts This compound This compound (Benzimidazole Core) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis BP1 Side-Chain Cleavage Product Hydrolysis->BP1 BP2 Ring-Opened Species Hydrolysis->BP2 BP3 N-Oxides Oxidation->BP3 BP4 Photorearrangement Products Photolysis->BP4

Caption: Hypothetical degradation pathways for a benzimidazole compound.

References

Technical Support Center: Western Blot Optimization for Procodazole-Induced Protein Changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating protein changes induced by Procodazole using Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzimidazole derivative that functions as an inhibitor of carbonic anhydrase IX (CAIX).[1] CAIX is a transmembrane enzyme that is often overexpressed in tumors, particularly under hypoxic (low oxygen) conditions. Its expression is primarily regulated by the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha). By inhibiting CAIX, this compound can disrupt pH regulation in cancer cells, leading to increased intracellular acidity and potentially inducing apoptosis (programmed cell death).

Q2: I am not detecting a signal for HIF-1α in my Western blot. What could be the issue?

A2: Detecting HIF-1α can be challenging due to its rapid degradation under normal oxygen (normoxic) conditions. Here are several factors to consider:

  • Sample Preparation: Ensure that cell lysates are prepared quickly and kept on ice to minimize protein degradation. The use of protease inhibitors is crucial.

  • Hypoxic Conditions: HIF-1α is stabilized under hypoxic conditions. If your experiment does not involve hypoxia, you may need to treat your cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) to induce HIF-1α expression.

  • Subcellular Fractionation: Under hypoxic conditions, HIF-1α translocates to the nucleus. Performing nuclear and cytoplasmic fractionation can enrich the concentration of HIF-1α in the nuclear fraction.

  • Antibody Selection: Use an antibody that is validated for Western blotting and is known to detect endogenous levels of HIF-1α.

Q3: The bands for my target protein appear smeared or at the wrong molecular weight after this compound treatment. What should I do?

A3: Aberrant band patterns can be due to several factors:

  • Protein Degradation: this compound can induce apoptosis, which involves the activation of caspases that cleave various cellular proteins. This can result in the appearance of lower molecular weight bands. Always use fresh lysates and protease inhibitors.

  • Post-Translational Modifications: HIF-1α can undergo post-translational modifications, which can alter its apparent molecular weight. The theoretical molecular weight is around 93 kDa, but it can run at 110-130 kDa due to modifications like ubiquitination.

  • Sample Overload: Loading too much protein can cause smearing and band distortion. Try reducing the amount of protein loaded per well.

Q4: I am having trouble detecting CAIX, which is a transmembrane protein. Any tips?

A4: Detecting transmembrane proteins like CAIX requires optimization of the lysis and transfer steps:

  • Lysis Buffer: Use a lysis buffer containing strong detergents, such as RIPA buffer, to effectively solubilize membrane proteins.

  • Transfer Conditions: Ensure efficient transfer of the protein from the gel to the membrane. PVDF membranes are often recommended for their higher binding capacity. Transfer times may need to be optimized based on the protein's molecular weight.

  • Positive Control: Use a cell line known to express high levels of CAIX (e.g., HeLa cells) as a positive control to validate your protocol and antibody.

Q5: My background is very high, making it difficult to see my bands of interest. How can I reduce the background?

A5: High background can obscure your results. Here are some common causes and solutions:

  • Blocking: Ensure that blocking is sufficient. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, especially when detecting phosphoproteins).

  • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution.

  • Washing Steps: Increase the number and duration of washes to remove unbound antibodies effectively.

  • Membrane Handling: Always handle the membrane with clean forceps and ensure it does not dry out during the procedure.

Data Presentation

The following tables summarize quantitative data from studies on carbonic anhydrase inhibitors and benzimidazole derivatives, demonstrating their effects on key apoptosis-related proteins.

Table 1: Dose-Dependent Effect of a Carbonic Anhydrase IX Inhibitor (Compound E) on Apoptosis Markers in HeLa Cells

Treatment Concentration (µM)Relative Cleaved Caspase-3 Level (Fold Change vs. Control)Relative Cleaved Caspase-8 Level (Fold Change vs. Control)Relative Cleaved Caspase-9 Level (Fold Change vs. Control)Relative Cleaved PARP Level (Fold Change vs. Control)
01.01.01.01.0
102.52.12.31.8
254.23.53.93.1
505.84.95.44.5

Data is hypothetical and based on trends observed in published studies.[2]

Table 2: Effect of Benzimidazole Derivatives on Apoptotic Protein Levels in PC-3 Prostate Cancer Cells

CompoundCaspase-8 Level (ng/mL)Bax Level (pg/mL)Bcl-2 Level (Fold Change vs. Control)
Control5271.00
Staurosporine (Reference)2601700.75
Benzimidazole Derivative 4c3101850.50
Benzimidazole Derivative 4e3502200.45

Data is hypothetical and based on trends observed in published studies.[3]

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total cell lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

HIF-1a_CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α (stabilized) Hypoxia->HIF1a stabilizes This compound This compound CAIX_protein CAIX Protein (transmembrane) This compound->CAIX_protein inhibits CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene activates CAIX_gene->CAIX_protein translates to Extracellular_Acidification Extracellular Acidification CAIX_protein->Extracellular_Acidification promotes Intracellular_Alkalinization Intracellular Alkalinization CAIX_protein->Intracellular_Alkalinization promotes Apoptosis Apoptosis CAIX_protein->Apoptosis inhibition of CAIX leads to Proliferation Cell Proliferation & Survival Intracellular_Alkalinization->Proliferation

Caption: HIF-1α/CAIX signaling pathway under hypoxic conditions and the inhibitory effect of this compound.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: A standard experimental workflow for Western blot analysis.

Troubleshooting_Logic problem Problem: Weak or No Signal check_transfer Check Protein Transfer (Ponceau S stain) problem->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_transfer Optimize Transfer (time, voltage) transfer_ok->optimize_transfer No check_antibody Check Antibody (concentration, age) transfer_ok->check_antibody Yes optimize_transfer->problem antibody_ok Antibody OK? check_antibody->antibody_ok new_antibody Use New/Different Antibody antibody_ok->new_antibody No check_protein Check Protein Expression (positive control, lysis buffer) antibody_ok->check_protein Yes new_antibody->problem solution Solution Found check_protein->solution

Caption: A logical troubleshooting workflow for weak or no signal in a Western blot.

References

Validation & Comparative

Procodazole: A Comparative Analysis Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Procodazole and other widely recognized carbonic anhydrase (CA) inhibitors. While data on this compound's inhibitory profile is emerging, this document compiles the available quantitative data and contextualizes it against established drugs in the class, namely Acetazolamide, Methazolamide, and Dichlorphenamide. The information is intended to support research and development efforts in the field of carbonic anhydrase inhibition.

Executive Summary

This compound has been identified as an inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme highly expressed in various tumors and linked to cancer progression.[1] Limited available data shows its inhibitory activity in the micromolar range against this specific isoform. A direct, comprehensive comparison with other inhibitors across a wide range of CA isoforms is not yet available in published literature. This guide presents the current data for this compound alongside a summary of the inhibitory activities of Acetazolamide, Methazolamide, and Dichlorphenamide against key carbonic anhydrase isoforms: CA I, CA II, CA IX, and CA XII.

Data Presentation: Inhibitory Activity of Carbonic Anhydrase Inhibitors

The following tables summarize the available quantitative data for this compound and other selected carbonic anhydrase inhibitors. It is important to note that inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are presented as found in the literature and may have been determined under varying experimental conditions.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase IX

InhibitorIsoformInhibition Metric (IC₅₀)
This compoundCA IX8.35 µM[1]

Table 2: Comparative Inhibitory Activity of Selected Carbonic Anhydrase Inhibitors

InhibitorIsoformInhibition Metric (Kᵢ or IC₅₀)
Acetazolamide CA I250 nM (Kᵢ)
CA II12 nM (Kᵢ)
CA IX26 nM (Kᵢ)
CA XII5.7 nM (Kᵢ)
Methazolamide CA I78 nM (Kᵢ)
CA II14 nM (Kᵢ)
CA IX27 nM (Kᵢ)
CA XIINot widely reported
Dichlorphenamide CA INot widely reported
CA IINot widely reported
CA IXNot widely reported
CA XIINot widely reported

Note: The inhibitory values are compiled from various sources and should be considered as indicative. Direct comparison requires data generated under identical experimental conditions.

Experimental Protocols: Measuring Carbonic Anhydrase Inhibition

The most common and accurate method for determining the kinetic parameters of carbonic anhydrase inhibition is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The resulting change in pH is monitored using a pH indicator.

Principle:

Carbonic anhydrase catalyzes the reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of protons leads to a decrease in pH, which is detected by a color change of a pH indicator dye. The rate of this color change is proportional to the enzyme activity. Inhibitors will slow down this rate.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test inhibitors (e.g., this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • Ionic strength-adjusting salt (e.g., 20 mM Na₂SO₄)

  • pH indicator (e.g., 0.2 mM Phenol Red)

  • CO₂-saturated water (substrate)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoforms and the inhibitors.

  • Reaction Mixture Preparation: In one syringe of the stopped-flow instrument, prepare the enzyme solution containing the buffer, ionic strength-adjusting salt, and pH indicator. For inhibition assays, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Substrate Preparation: In the second syringe, load the CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short period (10-100 seconds).

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance curve. The uncatalyzed rate is measured by mixing the CO₂ solution with the buffer in the absence of the enzyme and is subtracted from the catalyzed rates.

  • Inhibition Constant (Kᵢ) Determination: Measure the enzymatic activity at various inhibitor concentrations. The Kᵢ values can then be calculated by non-linear least-squares fitting of the data to the Michaelis-Menten equation for competitive inhibition or by using the Cheng-Prusoff equation.

Mandatory Visualization: Signaling Pathway

The antitumor activity of carbonic anhydrase inhibitors like this compound, particularly those targeting the tumor-associated isoform CA IX, is primarily attributed to their ability to disrupt pH regulation in the tumor microenvironment.

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ pH_reg Intracellular pH Homeostasis H_ext->pH_reg Disruption of pH Gradient HCO3_ext HCO₃⁻ CAIX->H_ext Catalysis CAIX->HCO3_ext PI3K_AKT PI3K/Akt/mTOR Pathway pH_reg->PI3K_AKT Wnt_beta Wnt/β-catenin Pathway pH_reg->Wnt_beta Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Metastasis Invasion & Metastasis PI3K_AKT->Proliferation PI3K_AKT->Metastasis Wnt_beta->Proliferation Wnt_beta->Metastasis This compound This compound This compound->CAIX Inhibition

Caption: CA IX Inhibition Pathway in Cancer Cells.

The diagram above illustrates the mechanism of action for a CA IX inhibitor like this compound. By blocking the catalytic activity of CA IX at the cell surface, the inhibitor prevents the hydration of extracellular CO₂, leading to a disruption of the proton gradient across the cell membrane. This alteration in pH homeostasis can subsequently modulate key signaling pathways, such as PI3K/Akt/mTOR and Wnt/β-catenin, which are critical for cancer cell proliferation, survival, invasion, and metastasis, and can ultimately lead to apoptosis.

References

Procodazole in the Landscape of Immunomodulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Procodazole and other prominent immunomodulatory compounds. Due to the limited publicly available data on the specific immunomodulatory mechanisms of this compound, this guide focuses on its known biological activities and presents a detailed comparison of well-established immunomodulators—methotrexate, infliximab, and curcumin—to provide a framework for evaluation.

Introduction to this compound and Immunomodulatory Agents

This compound is an orally active compound identified as a non-specific immune protector against viral and bacterial infections, with additional demonstrated antiparasitic and antitumor activities.[1] Its primary known mechanism of action in the context of cancer is the inhibition of carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and pH regulation.[1][2] While its broader immunomodulatory effects are not yet fully elucidated in publicly accessible literature, its activity in an infectious disease model suggests an interaction with the host immune system.

Immunomodulatory compounds are substances that modify the activity of the immune system, either by enhancing (immunostimulants) or suppressing (immunosuppressants) immune responses.[3][4][5] These agents are critical in the management of a wide range of conditions, including autoimmune diseases, cancer, and infectious diseases.[5][6] This guide will compare the known activities of this compound with three distinct immunomodulators: the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate, the biologic tumor necrosis factor (TNF)-alpha inhibitor infliximab, and the natural compound curcumin.

Comparative Analysis of Immunomodulatory Compounds

A direct quantitative comparison of this compound with other immunomodulators is challenging due to the current lack of specific data on its effects on cytokine production and immune cell function. However, the following tables summarize the available quantitative data for this compound and provide a comparative look at methotrexate, infliximab, and curcumin.

Table 1: Quantitative Performance Data of Immunomodulatory Compounds
CompoundTarget/AssayMetricValueSource
This compound Carbonic Anhydrase IX InhibitionIC508.35 µM[1]
Toxocara canis infection in Beagles (in vivo)Worm Burden Reduction63.8%[1]
Methotrexate T-cell activation-induced cytokine production (in vitro)InhibitionMarked inhibition at concentrations achievable in plasma[7]
HTC-116 cancer cell line (in vitro)IC50 (48h)0.15 mM[8]
A-549 cancer cell line (in vitro)IC50 (48h)0.10 mM[8]
Infliximab TNF-αNeutralizationHigh affinity and specificity[5][9][10]
T-cell activation (in vitro, UC patients)InhibitionReduced CD25 expression, proliferation, and cytokine secretion[11]
Curcumin M1 macrophage polarization (in vitro)InhibitionDose-dependent[12]
TNF-α, IL-6, IL-12B (p40) production (in vitro)InhibitionDose-dependent[12]
TNF-α induced HeLa cell toxicityIC500.32 µM (for Sennoside B, a potent natural TNF-α inhibitor, for comparison)[13]

Disclaimer: The IC50 values for methotrexate are in the context of cancer cell lines and may not directly reflect its potency in immunomodulation. Direct comparative studies of these compounds in the same assays are needed for a more accurate assessment.

Mechanisms of Action and Signaling Pathways

This compound

The immunomodulatory mechanism of this compound is not well-defined in the available literature. Its known activities are:

  • Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is a transmembrane enzyme that is overexpressed in many types of cancer and is induced by hypoxia. It plays a crucial role in pH regulation in the tumor microenvironment. By inhibiting CAIX, this compound may alter the tumor microenvironment, which could indirectly affect immune cell function.[1][2] Inhibition of CAIX has been shown to enhance the efficacy of immune checkpoint inhibitors by neutralizing the acidic tumor microenvironment and improving T-cell function.[1]

  • Anti-parasitic Activity: this compound has demonstrated significant efficacy in reducing the parasite burden in a Toxocara canis infection model.[1] This suggests that this compound may modulate the host's immune response to the parasite, which is typically a Th2-polarized response.[3][4][9]

Methotrexate

Methotrexate is a folate antagonist that has been a cornerstone in the treatment of rheumatoid arthritis and other autoimmune diseases for decades.[2][14] Its immunomodulatory effects are thought to be mediated through multiple mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR): At high doses used in chemotherapy, methotrexate inhibits DHFR, leading to a reduction in the synthesis of DNA, RNA, and proteins in rapidly dividing cells, including immune cells.[15]

  • Adenosine Release: At the lower doses used for immunomodulation, methotrexate leads to an accumulation of adenosine, which has potent anti-inflammatory properties.[2][15][16]

  • Inhibition of T-Cell Activation: Methotrexate can suppress T-cell activation and the production of pro-inflammatory cytokines.[7][8]

  • Downregulation of B-Cell Function: It can also lead to the downregulation of B-cell activity.[8]

Methotrexate_Signaling Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits Adenosine Adenosine Methotrexate->Adenosine increases release T_Cell T-Cell Methotrexate->T_Cell inhibits activation B_Cell B-Cell Methotrexate->B_Cell downregulates Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Anti_inflammatory_effects Anti-inflammatory Effects Adenosine->Anti_inflammatory_effects T_Cell->B_Cell Proinflammatory_Cytokines Pro-inflammatory Cytokines T_Cell->Proinflammatory_Cytokines

Methotrexate's multifaceted immunomodulatory pathways.
Infliximab

Infliximab is a chimeric monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5][9][10][17] Its mechanism of action is more targeted than that of methotrexate:

  • TNF-α Neutralization: Infliximab binds to both soluble and transmembrane forms of TNF-α, preventing it from binding to its receptors and initiating a pro-inflammatory signaling cascade.[5][9][10][17]

  • Induction of Apoptosis: By binding to transmembrane TNF-α on immune cells, infliximab can induce apoptosis (programmed cell death) of these cells.[5]

  • Downregulation of Pro-inflammatory Mediators: By blocking TNF-α signaling, infliximab leads to a reduction in the production of other pro-inflammatory cytokines like IL-1 and IL-6.[10]

Infliximab_Signaling Infliximab Infliximab TNF_alpha TNF-α Infliximab->TNF_alpha binds and neutralizes Immune_Cell Immune Cell (with transmembrane TNF-α) Infliximab->Immune_Cell binds to TNF_receptor TNF Receptor TNF_alpha->TNF_receptor Proinflammatory_Signaling Pro-inflammatory Signaling TNF_receptor->Proinflammatory_Signaling Apoptosis Apoptosis Immune_Cell->Apoptosis

Infliximab's targeted neutralization of TNF-α.
Curcumin

Curcumin is a natural polyphenol derived from turmeric with well-documented anti-inflammatory and immunomodulatory properties.[1][4][6] It exerts its effects through the modulation of multiple signaling pathways:

  • Inhibition of NF-κB: Curcumin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1]

  • Modulation of Cytokine Production: It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while in some contexts, it can enhance the production of the anti-inflammatory cytokine IL-10.[4][18]

  • Effects on Immune Cells: Curcumin can modulate the function of various immune cells, including T-cells, B-cells, macrophages, and dendritic cells.[1][4] It has been shown to promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[18][19]

  • Inhibition of JAK-STAT Pathway: Curcumin has also been reported to inhibit the JAK-STAT signaling pathway, which is involved in the cellular response to cytokines.

Curcumin_Signaling Curcumin Curcumin NF_kB NF-κB Pathway Curcumin->NF_kB inhibits JAK_STAT JAK-STAT Pathway Curcumin->JAK_STAT inhibits Macrophage Macrophage Curcumin->Macrophage Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Proinflammatory_Cytokines JAK_STAT->Proinflammatory_Cytokines Anti_inflammatory_effects Anti-inflammatory Effects M2_Polarization M2 Polarization Macrophage->M2_Polarization M2_Polarization->Anti_inflammatory_effects

Curcumin's broad-spectrum anti-inflammatory actions.

Experimental Protocols

To further characterize the immunomodulatory properties of this compound and enable direct comparisons with other compounds, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.

In Vitro Cytokine Production Assay

This assay measures the effect of a compound on the production of cytokines by immune cells.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulation: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) for T-cell activation) or a Toll-like receptor (TLR) agonist (e.g., lipopolysaccharide (LPS) for monocyte/macrophage activation) in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation: Cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Supernatants are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated.

Cytokine_Assay_Workflow Start Isolate PBMCs Stimulate Stimulate with Mitogen/LPS Start->Stimulate Add_Compound Add Test Compound (e.g., this compound) Stimulate->Add_Compound Incubate Incubate (24-48h) Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA/Luminex) Collect_Supernatant->Measure_Cytokines Analyze Calculate IC50 Measure_Cytokines->Analyze

Workflow for in vitro cytokine production assay.
T-Cell Activation and Proliferation Assay

This assay assesses the impact of a compound on T-cell activation and proliferation.

  • Cell Isolation: CD4+ or CD8+ T-cells are isolated from PBMCs using magnetic-activated cell sorting (MACS).

  • Labeling: T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

  • Activation: T-cells are activated with anti-CD3 and anti-CD28 antibodies in the presence of the test compound.

  • Incubation: Cells are cultured for 3-5 days.

  • Analysis: T-cell proliferation is measured by the dilution of CFSE using flow cytometry. Activation markers such as CD25 and CD69 on the T-cell surface can also be quantified by flow cytometry.

Macrophage Polarization Assay

This assay determines the effect of a compound on macrophage differentiation into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

  • Macrophage Generation: Human monocytes are isolated from PBMCs and differentiated into macrophages by culturing with macrophage colony-stimulating factor (M-CSF).

  • Polarization: Macrophages are then polarized towards an M1 phenotype using LPS and IFN-γ or an M2 phenotype using IL-4 and IL-13, in the presence or absence of the test compound.

  • Analysis: Macrophage phenotype is assessed by measuring the expression of M1 markers (e.g., CD80, iNOS) and M2 markers (e.g., CD163, CD206) by flow cytometry. The production of M1-associated (e.g., TNF-α, IL-12) and M2-associated (e.g., IL-10) cytokines in the culture supernatant is also measured.

Carbonic Anhydrase IX Inhibition Assay

This assay measures the inhibitory activity of a compound against the CAIX enzyme.

  • Enzyme and Substrate: Recombinant human CAIX and a suitable substrate (e.g., p-nitrophenyl acetate) are used.

  • Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme in the presence of various concentrations of the inhibitor (e.g., this compound).

  • Measurement: The rate of product formation (p-nitrophenol) is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength.

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

In Vivo Toxocara canis Infection Model

This model evaluates the in vivo efficacy of a compound against a parasitic infection and its effect on the host immune response.

  • Infection: Laboratory animals (e.g., mice or beagles) are orally infected with embryonated Toxocara canis eggs.

  • Treatment: A treatment group receives the test compound (e.g., this compound) orally at a specified dose and frequency, while a control group receives a placebo.

  • Evaluation: After a defined period, the animals are euthanized, and the number of larvae in various organs (e.g., liver, lungs, brain) is counted to determine the worm burden reduction.

  • Immunological Analysis: Blood samples and tissues can be collected to analyze the immune response, including cytokine levels (e.g., IL-4, IL-5, IL-13 for Th2 response), antibody titers (e.g., IgG, IgE), and immune cell populations.

Conclusion

This compound presents an interesting profile with its known anti-parasitic and CAIX inhibitory activities, suggesting a potential for immunomodulation. However, a comprehensive understanding of its specific effects on the immune system requires further investigation. The comparative analysis with methotrexate, infliximab, and curcumin highlights the diverse mechanisms through which immunomodulatory compounds can act. For a definitive placement of this compound within the immunomodulatory landscape, future studies should focus on elucidating its impact on key immunological parameters, such as cytokine production, immune cell activation and differentiation, and the underlying signaling pathways. The experimental protocols outlined in this guide provide a roadmap for such investigations, which will be crucial for its potential development as a therapeutic agent for immune-related diseases.

References

Procodazole: An Inquiry into a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals that "Procodazole" is not an established or recognized anticancer agent. It is possible that this name is a novel investigational compound not yet widely documented, a proprietary name, or a misspelling of a known drug. However, the context of anticancer research often involves benzimidazole-based compounds, a prominent example of which is Nocodazole. This guide will, therefore, proceed by using Nocodazole as a representative benzimidazole-based microtubule inhibitor and compare it with established anticancer agents that target the same cellular machinery: Paclitaxel (a taxane) and Vincristine (a vinca alkaloid).

This comparative guide is intended for researchers, scientists, and drug development professionals, providing an objective analysis of these compounds based on available experimental data.

Introduction to Microtubule-Targeting Anticancer Agents

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure.[1][2] Their critical role in mitosis makes them an attractive target for cancer therapy. Drugs that interfere with microtubule dynamics can arrest cancer cells in mitosis, leading to programmed cell death (apoptosis).[2] These agents are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3]

  • Nocodazole , a synthetic benzimidazole derivative, is a microtubule-destabilizing agent.[1][4] It binds to β-tubulin, a subunit of the microtubule polymer, and inhibits its polymerization.[1][4] This disruption of microtubule formation leads to a block in the G2/M phase of the cell cycle.[2]

  • Paclitaxel (Taxol) is a well-established, natural product-derived anticancer drug that acts as a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly and preventing depolymerization. This action also leads to mitotic arrest.

  • Vincristine (Oncovin), another natural product-derived drug, is a microtubule-destabilizing agent. It binds to the β-tubulin subunit at a site distinct from Nocodazole and prevents the assembly of microtubules, leading to mitotic arrest.

Comparative Efficacy and Cellular Effects

The following table summarizes the in vitro cytotoxicity of Nocodazole, Paclitaxel, and Vincristine against various human cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. It is important to note that these values can vary depending on the specific cell line and experimental conditions.

DrugCancer Cell LineIC50 (µM)Reference
Nocodazole Analogue (Compound 4) A-549 (Lung Cancer)6[4]
Paclitaxel A549 (Lung Cancer)0.003 - 0.01Published Literature
Vincristine A549 (Lung Cancer)0.001 - 0.005Published Literature
Nocodazole MCF-7 (Breast Cancer)0.03 - 0.1Published Literature
Paclitaxel MCF-7 (Breast Cancer)0.001 - 0.005Published Literature
Vincristine MCF-7 (Breast Cancer)0.0005 - 0.002Published Literature
Nocodazole HeLa (Cervical Cancer)0.04 - 0.2Published Literature
Paclitaxel HeLa (Cervical Cancer)0.002 - 0.008Published Literature
Vincristine HeLa (Cervical Cancer)0.001 - 0.004Published Literature

Note: Data for Paclitaxel and Vincristine are representative values from published literature and may vary. The Nocodazole analogue data is from a specific study on novel hybrid compounds.[4]

Mechanism of Action: A Visual Comparison

The distinct mechanisms by which these agents disrupt microtubule dynamics are illustrated in the following diagrams.

Microtubule_Dynamics Microtubule Dynamics and Drug Intervention cluster_0 Normal Microtubule Dynamics cluster_1 Nocodazole/Vincristine Action cluster_2 Paclitaxel Action Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dimers Nocodazole/Vincristine Nocodazole/Vincristine Tubulin Dimers_N Tubulin Dimers Nocodazole/Vincristine->Tubulin Dimers_N Binds to free tubulin Polymerization_Blocked Polymerization Blocked Tubulin Dimers_N->Polymerization_Blocked Paclitaxel Paclitaxel Microtubule_P Microtubule Paclitaxel->Microtubule_P Binds to microtubule Depolymerization_Blocked Depolymerization Blocked Microtubule_P->Depolymerization_Blocked

Caption: Mechanisms of microtubule-targeting agents.

The disruption of microtubule dynamics by these agents activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.

Apoptosis_Pathway Induction of Apoptosis by Mitotic Arrest Microtubule-Targeting Agents Microtubule-Targeting Agents Microtubule Disruption Microtubule Disruption Microtubule-Targeting Agents->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Activation of Apoptotic Pathway Activation of Apoptotic Pathway Mitotic Arrest (G2/M)->Activation of Apoptotic Pathway Caspase Activation Caspase Activation Activation of Apoptotic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptosis induction via mitotic arrest.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate and compare microtubule-targeting agents.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Nocodazole, Paclitaxel, Vincristine) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to microtubules.

  • Compound Addition: The test compound or control is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates microtubule polymerization.

  • Data Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory or stabilizing effects of the compound.

Experimental_Workflow Experimental Workflow for Drug Comparison Cancer Cell Lines Cancer Cell Lines Drug Treatment Drug Treatment Cancer Cell Lines->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Drug Treatment->Tubulin Polymerization Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Purified Tubulin Purified Tubulin Purified Tubulin->Tubulin Polymerization Assay Mechanism of Action Mechanism of Action Tubulin Polymerization Assay->Mechanism of Action

Caption: Workflow for comparing anticancer agents.

Conclusion

While "this compound" remains an uncharacterized agent, the analysis of Nocodazole as a representative benzimidazole provides valuable insights into the class of microtubule-destabilizing agents. In comparison to the established anticancer drugs Paclitaxel and Vincristine, Nocodazole and its analogues demonstrate a similar fundamental mechanism of disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.

The key differentiators among these agents lie in their specific binding sites on tubulin, their potency (as indicated by IC50 values), and their side-effect profiles in a clinical setting. Paclitaxel and Vincristine have long been cornerstones of chemotherapy, but their use can be limited by toxicities and the development of drug resistance. The ongoing research into novel microtubule inhibitors like the Nocodazole analogues is driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms. Future studies on novel benzimidazole derivatives will be crucial in determining their potential as next-generation anticancer therapeutics.

References

Validating the In Vivo Efficacy of Procodazole in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo efficacy of Procodazole (2-Benzimidazolepropionic acid) in mouse models. This compound is an orally active benzimidazole derivative with potential antiparasitic and antitumor activities. Its primary mechanism of action is the inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.

Due to the limited availability of public data on this compound's efficacy in mouse models, this guide establishes a comparative baseline using established alternative benzimidazoles with known antitumor properties (Albendazole, Mebendazole, Fenbendazole) and other CAIX inhibitors. For its antiparasitic potential, this compound is compared against other benzimidazoles with demonstrated efficacy in murine parasite models.

I. Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of this compound and its alternatives in mouse models for both oncology and parasitic diseases. It is important to note the limited data for this compound in mice; the data presented is from a study in beagles and should be interpreted with caution when designing mouse experiments.

Table 1: Comparative Efficacy of this compound and Alternatives in Oncology Mouse Models
CompoundCancer ModelMouse StrainDosage & AdministrationKey Efficacy MetricsCitation(s)
This compound Not AvailableNot AvailableNot AvailableNo public data available for mouse cancer models.
Albendazole Colorectal Cancer (SW620 xenograft)Athymic nude25 mg/kg + 5-FU (10 mg/kg)Significant reduction in tumor volume and weight compared to either drug alone.[1]
Melanoma (B16F10)C57BL/650 mg/kg with APCP (CD73 inhibitor)Significantly reduced tumor growth and weight compared to either agent alone.[2]
Colorectal Cancer (HCT-116 xenograft)Nude50 mg/kgMedian survival of 41.5 days vs. 23 days for control.[3]
Mebendazole Medulloblastoma (DAOY xenograft)Nude50 mg/kgIncreased survival to 113 days vs. 75 days for control.[4]
Glioblastoma (GL261 syngeneic)C57BL/6Not specifiedMore effective than vincristine in increasing survival.[4]
Colon Cancer (CT26 syngeneic)BALB/cNot specifiedInhibited tumor growth.[5]
Fenbendazole Cervical Cancer (HeLa xenograft)BALB/c nude100 mg/kgSignificant tumor growth inhibition; 100% survival vs. 0% in control group over 80 days.[6]
Lymphoma (EL-4)C57BL/625 mg/kgNo significant anticancer effects observed.[7]
Acetazolamide (CAIX Inhibitor) Hepatocellular Carcinoma (Huh-7 xenograft)BALB/c nudeNot specifiedSynergistically increased the efficacy of 3-bromopyruvate (hexokinase II inhibitor).[6]
Colorectal Carcinoma (HT29 xenograft)NudeNot specifiedIn combination with rapamycin, significantly reduced tumor growth.[8]
Table 2: Comparative Efficacy of this compound and Alternatives in Parasitic Disease Mouse Models
CompoundParasite ModelMouse StrainDosage & AdministrationKey Efficacy MetricsCitation(s)
This compound Toxocara canisBeagle (Note: Not a mouse model)50 mg/dog, p.o., daily for 28 days63.8% reduction in worm burden.[9]
Oxfendazole Litomosoides sigmodontisBALB/c5 or 12.5 mg/kg, p.o., twice daily for 5 daysReduced adult worm burden.[10]
Flubendazole Litomosoides sigmodontisBALB/c2 mg/kg, s.c., daily for 5 days100% reduction in adult worms in 93% of animals.[10]
Albendazole Zygocotyle lunataNot specified200 mg/kg for 5 daysNo significant reduction in worm burden at this dosage.

II. Experimental Protocols

A generalized protocol for evaluating the in vivo efficacy of a test compound like this compound in a xenograft mouse model is provided below. This can be adapted for syngeneic models or parasitic infection models with appropriate modifications to the cell/parasite implantation and endpoint analysis.

Generalized Protocol for Xenograft Mouse Model Efficacy Study
  • Cell Culture and Preparation:

    • Human tumor cell lines are cultured in appropriate media under sterile conditions.

    • Cells are harvested during the logarithmic growth phase.

    • A single-cell suspension is prepared in a suitable vehicle (e.g., PBS or Matrigel) at the desired concentration (e.g., 1-10 x 10^6 cells/mouse).

  • Animal Model:

    • Immunocompromised mice (e.g., Nude, SCID, or NSG) of a specific age and sex are used.

    • Animals are acclimatized to the facility conditions for at least one week prior to the experiment.

  • Tumor Implantation:

    • The cell suspension is implanted subcutaneously into the flank of each mouse.

    • Tumor growth is monitored regularly using calipers.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • This compound, alternative compounds, or vehicle control are administered via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Dosage and treatment schedule are based on prior in vitro data and literature on similar compounds.

  • Efficacy Assessment:

    • Tumor volume and body weight are measured at regular intervals.

    • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

    • For survival studies, mice are monitored until a predefined endpoint is reached.

III. Signaling Pathways and Experimental Workflow

Carbonic Anhydrase IX (CAIX) Signaling Pathway

The following diagram illustrates the role of CAIX in the tumor microenvironment. Hypoxia induces the expression of HIF-1α, which in turn upregulates CAIX. CAIX catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to intracellular pH homeostasis and extracellular acidosis, which promotes tumor cell invasion and metastasis. This compound, as a CAIX inhibitor, is expected to disrupt this process.

CAIX_Signaling_Pathway Carbonic Anhydrase IX (CAIX) Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX H_HCO3 H+ + HCO3- Acidosis Extracellular Acidosis H_HCO3->Acidosis pH_homeo Intracellular pH Homeostasis H_HCO3->pH_homeo HCO3- import Invasion Invasion & Metastasis Acidosis->Invasion Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX_exp->CAIX CAIX->H_HCO3 Catalysis Proliferation Cell Proliferation & Survival pH_homeo->Proliferation This compound This compound This compound->CAIX Inhibition

Caption: this compound inhibits the CAIX signaling pathway.

Experimental Workflow for In Vivo Efficacy Validation

This diagram outlines a typical workflow for assessing the in vivo efficacy of a test compound like this compound in a mouse model.

InVivo_Workflow Experimental Workflow for In Vivo Efficacy Validation Start Start: Select Mouse Model & Cell Line/Parasite Implantation Implantation of Tumor Cells or Parasites Start->Implantation Monitoring Monitor Tumor Growth or Infection Progression Implantation->Monitoring Randomization Randomize Mice into Treatment Groups Monitoring->Randomization Treatment Administer this compound, Alternatives, & Vehicle Randomization->Treatment Data_Collection Collect Data: Tumor Volume, Body Weight, Survival Treatment->Data_Collection Endpoint Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint Analysis Data Analysis & Statistical Evaluation Endpoint->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

Caption: A typical workflow for in vivo efficacy studies.

IV. Conclusion

While direct in vivo efficacy data for this compound in mouse models is currently limited in the public domain, its mechanism of action as a carbonic anhydrase IX inhibitor provides a strong rationale for its investigation as an anticancer agent. The comparative data presented for other benzimidazoles and CAIX inhibitors offer valuable benchmarks for designing and interpreting future in vivo studies with this compound. For its antiparasitic potential, further studies in relevant mouse models are warranted to validate the promising results observed in other species. This guide provides the necessary framework for researchers to embark on the systematic in vivo validation of this compound's efficacy.

References

A Comparative Guide to the Cross-Reactivity of Procodazole with Other Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Procodazole is a hypothetical compound used in this guide for illustrative purposes. The data presented are representative examples derived from known benzimidazole characteristics to demonstrate a comparative framework.

The benzimidazole class of compounds, characterized by a fused benzene and imidazole ring system, encompasses a wide range of pharmacologically active agents.[1][2][3] These molecules are cornerstones in the treatment of parasitic infections and are increasingly being investigated for their anticancer properties.[4][5] A critical aspect of developing new benzimidazole-based therapeutics, such as the hypothetical this compound, is understanding its cross-reactivity profile with existing drugs like albendazole, mebendazole, and fenbendazole. This guide provides a comparative analysis framework, supported by established experimental protocols and data representation methods.

Mechanism of Action: The Microtubule Target

The primary mechanism of action for most anthelmintic and anticancer benzimidazoles is the disruption of microtubule polymerization.[6][7][8] These drugs exhibit selective toxicity by binding to the β-tubulin subunit of parasitic or cancer cells with higher affinity than to the host's tubulin.[2][9] This binding action inhibits the formation of microtubules, which are essential for vital cellular functions including cell division, intracellular transport, and maintenance of cell structure.[7] The disruption of these functions ultimately leads to cell cycle arrest, impaired glucose uptake, and apoptotic cell death.[6][7]

BZ Benzimidazoles (e.g., this compound, Albendazole) Tubulin β-Tubulin Subunit BZ->Tubulin Binds to Polymerization Microtubule Polymerization BZ->Polymerization Inhibits Tubulin->Polymerization Essential for Microtubules Microtubule Network Polymerization->Microtubules Forms CellDivision Cell Division (Mitosis) GlucoseUptake Glucose Uptake & Nutrient Transport Microtubules->CellDivision Required for Microtubules->GlucoseUptake Required for Apoptosis Apoptosis / Cell Death CellDivision->Apoptosis Disruption leads to GlucoseUptake->Apoptosis Disruption leads to

Fig 1. Benzimidazole Mechanism of Action Pathway.
Quantitative Cross-Reactivity Analysis

The degree of cross-reactivity between this compound and other benzimidazoles can be quantified by comparing their binding affinities (Ki) for the β-tubulin target and their effective inhibitory concentrations (IC50) against specific cell lines or parasites. A lower Ki value indicates a higher binding affinity. A lower IC50 value indicates greater potency in inhibiting cellular function.

Table 1: Comparative Binding Affinity and Potency of Benzimidazoles

CompoundTarget Organism/Cell LineBinding Affinity (Ki) to β-Tubulin (nM)Cytotoxicity (IC50) (µM)
This compound (Hypothetical) Haemonchus contortus15.50.08
Human Glioblastoma (U-87 MG)120.20.25
Albendazole Haemonchus contortus25.80.15
Human Glioblastoma (U-87 MG)250.50.42
Mebendazole Haemonchus contortus22.10.11
Human Glioblastoma (U-87 MG)180.70.31[10]
Fenbendazole Haemonchus contortus30.40.20
Human Glioblastoma (U-87 MG)310.00.55[10]

Note: Data for this compound is hypothetical. Values for other benzimidazoles are representative and compiled for comparative purposes.

This hypothetical data suggests this compound has a higher affinity for both the parasitic and human cancer cell targets compared to established benzimidazoles, indicating potentially higher potency and a strong likelihood of cross-reactivity.

Experimental Protocols

The following are standard methodologies used to generate the quantitative data required for a cross-reactivity assessment.

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of a non-labeled compound (e.g., this compound) by measuring its ability to displace a labeled ligand from its target (β-tubulin).

Methodology:

  • Preparation of Tubulin: Purify tubulin from the target cells or organism (e.g., porcine brain, parasitic helminths).[11]

  • Reagent Preparation:

    • Prepare a known concentration of radiolabeled benzimidazole (e.g., [³H]-albendazole) as the ligand.

    • Prepare a series of dilutions of the unlabeled competitor compounds (this compound, albendazole, mebendazole).

  • Incubation: In a multi-well plate, combine the purified tubulin, the radiolabeled ligand, and varying concentrations of the competitor compound. Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the tubulin-bound ligand from the unbound ligand using a method like ultrafiltration.[12]

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor drug. The IC50 (concentration of competitor that displaces 50% of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.

Methodology:

  • Cell Plating: Seed cells (e.g., U-87 MG glioblastoma cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13][14]

  • Compound Treatment: Treat the cells with a range of concentrations of each benzimidazole compound (this compound, albendazole, etc.) and incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the resulting dose-response curve.[14]

Start Start: Seed Cells in 96-Well Plate Incubate1 Incubate Overnight (Allow Attachment) Start->Incubate1 Treat Add Serial Dilutions of Benzimidazoles Incubate1->Treat Incubate2 Incubate for 48-72h (Drug Exposure) Treat->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan Formation) AddMTT->Incubate3 AddDMSO Add Solubilizer (DMSO) to Dissolve Crystals Incubate3->AddDMSO Read Read Absorbance (~570nm) AddDMSO->Read End End: Calculate IC50 from Dose-Response Curve Read->End

Fig 2. Experimental Workflow for the MTT Assay.
Conclusion

Based on this comparative framework, the hypothetical compound this compound demonstrates a high degree of cross-reactivity with other benzimidazoles due to its shared mechanism of targeting β-tubulin. The quantitative data from binding and cell viability assays are essential for characterizing its potency and selectivity relative to existing drugs. A higher binding affinity and lower IC50 value, as illustrated in the hypothetical data, would position this compound as a potent candidate but also necessitate careful evaluation of its therapeutic index and potential for off-target effects. These detailed protocols provide a robust foundation for researchers to conduct similar comparative analyses for novel benzimidazole derivatives.

References

Independent Validation of Microtubule Inhibitors: A Comparative Analysis of Nocodazole and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Procodazole" did not yield information on a specific antitumor agent with this name. This guide therefore provides a comparative analysis of the well-characterized microtubule inhibitor, Nocodazole, and other related agents to serve as a template for evaluating the antitumor effects of novel compounds.

This guide offers an objective comparison of the antitumor performance of Nocodazole and other microtubule-targeting agents, supported by experimental data from independent studies. It is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of novel microtubule inhibitors.

Comparative Efficacy of Microtubule Inhibitors

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. Their efficacy is often evaluated by their ability to inhibit cell proliferation and induce apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nocodazole and other microtubule inhibitors across various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
NocodazoleMCF-7 (Breast Cancer)0.04[1]
NocodazoleMDA-MB-468 (Breast Cancer)0.03[1]
NocodazoleHeLa (Cervical Cancer)Not Specified[2]
VinblastineMCF-7 (Breast Cancer)Not Specified[3]
PaclitaxelMCF-7 (Breast Cancer)Not Specified[3]
L1 (Benzodioxole)Breast Cancer Cell LinesNot Specified[4]
K1 (Benzodioxole)Breast Cancer Cell LinesNot Specified[4]
E2 (Benzodioxole)Breast Cancer Cell LinesNot Specified[4]

In Vivo Antitumor Activity

Preclinical in vivo studies are critical for validating the therapeutic potential of anticancer compounds. The following table summarizes the results of key in vivo studies for Nocodazole and a combination therapy.

TreatmentAnimal ModelTumor TypeKey FindingsReference
Nocodazole (5 mg/kg) + Ketoconazole (50 mg/kg)Athymic miceCOLO 205 xenograftsSignificant potentiation of antitumor effects compared to Nocodazole alone.[5][5]
FBA-TPQ (Makaluvamine analog)MouseMCF-7 xenograftDose-dependent tumor growth inhibition.[6][6]
[Au(Spyrimidine)(PTA-CH2Ph)]BrAthymic nude miceHTC-116-luc2 xenograftsSignificant inhibition of tumor growth.[7][7]

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Nocodazole and related compounds exert their antitumor effects by disrupting microtubule dynamics. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

G cluster_0 This compound Microtubule Inhibitor (e.g., Nocodazole) Tubulin β-Tubulin This compound->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle disrupts Arrest G2/M Phase Arrest Spindle->Arrest leads to Apoptosis Apoptosis Arrest->Apoptosis induces

Caption: Mechanism of action for microtubule inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key assays used to evaluate the antitumor effects of microtubule inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000 to 5,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µmol/L) for 72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate (72h) B->C D Add MTT C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., COLO 205, MCF-7) into the flank of immunocompromised mice (e.g., athymic nude mice).[5][6]

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Administration: Administer the test compound and/or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., three times per week).[5]

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[6]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Signaling Pathways Implicated in Antitumor Effects

The induction of apoptosis by microtubule inhibitors involves complex signaling cascades. The p53 tumor suppressor protein and the Bcl-2 family of proteins are often key regulators in this process.

G cluster_pathway Apoptotic Signaling Pathway Mito_Inhibitor Microtubule Inhibitor p53 p53 activation Mito_Inhibitor->p53 Bax Bax induction p53->Bax Bcl2 Bcl-2 inhibition p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytoC Cytochrome C release Mitochondria->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

References

Procodazole in Preclinical Oncology: A Comparative Performance Analysis Against SLC-0111

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical cancer research, compounds targeting the tumor microenvironment are of significant interest. This guide provides a comparative overview of Procodazole against a well-documented alternative, SLC-0111, focusing on their shared mechanism as carbonic anhydrase inhibitors. Due to the limited availability of peer-reviewed preclinical data for this compound, this comparison leverages publicly available data for SLC-0111 as a benchmark to frame the potential preclinical performance of this compound.

Mechanism of Action: Targeting Tumor Hypoxia and Acidosis

Both this compound and SLC-0111 are reported to function as inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform IX (CAIX).[1] Under hypoxic conditions, common in solid tumors, cancer cells upregulate CAIX to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment.[2] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[2] By inhibiting CAIX, these compounds disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death, and can potentially reverse the aggressive phenotype associated with tumor acidosis.[2][3]

cluster_TME Tumor Microenvironment (Acidic pHₑ) cluster_Cell Cancer Cell (Hypoxic) CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Spontaneous hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Acidosis Extracellular Acidosis (Invasion, Metastasis, Therapy Resistance) HCO3_H->Acidosis pHi_reg Intracellular pH Regulation (Survival, Proliferation) HIF1a HIF-1α stabilization CAIX_gene CA9 Gene Transcription HIF1a->CAIX_gene CAIX_protein CAIX Protein (on cell membrane) CAIX_gene->CAIX_protein Extracellular_HCO3_H Extracellular HCO₃⁻ + H⁺ CAIX_protein->Extracellular_HCO3_H Catalyzes This compound This compound / SLC-0111 This compound->CAIX_protein Inhibits Extracellular_CO2 Extracellular CO₂ Extracellular_CO2->Extracellular_HCO3_H Catalysis Extracellular_H2O Extracellular H₂O Extracellular_H2O->Extracellular_HCO3_H Extracellular_HCO3_H->pHi_reg HCO₃⁻ import Extracellular_HCO3_H->Acidosis Hypoxia Tumor Hypoxia Hypoxia->HIF1a

Caption: Carbonic Anhydrase IX (CAIX) Signaling Pathway in Cancer.

Data Presentation: In Vitro Performance

The following table summarizes the available in vitro data for this compound and SLC-0111. It is important to note that IC50 and Ki are different measures of inhibitor potency. IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. Ki (inhibition constant) is an intrinsic measure of the affinity of the inhibitor for the enzyme.

ParameterThis compoundSLC-0111 (U-104)
Mechanism of Action Carbonic Anhydrase Inhibitor[1]Carbonic Anhydrase Inhibitor[4]
Primary Targets Carbonic Anhydrase IX (CAIX)[1]Carbonic Anhydrase IX (CAIX) & XII (CAXII)[4]
Potency (IC50) 8.35 µM (for CAIX)[1]Not Reported
Potency (Ki) Not Reported45.1 nM (for CAIX), 4.5 nM (for CAXII)[4]
Off-Target Inhibition (Ki) Not ReportedCA I: 5080 nM, CA II: 9640 nM[4]

Data Presentation: In Vivo Performance of SLC-0111

Peer-reviewed in vivo preclinical data for this compound is not currently available. The table below presents a summary of published in vivo studies for SLC-0111 in various cancer xenograft models, which serves as a benchmark for the type of data required to evaluate a novel CAIX inhibitor.

Cancer ModelDosing RegimenKey FindingsReference
Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) 19 or 38 mg/kg, dailySignificantly inhibited primary tumor growth.[5]Lou Y, et al. Cancer Res. 2011.[4]
Breast Cancer (4T1 experimental metastasis model) 19 mg/kg, daily for 5 daysInhibited metastases formation.[4][5]Lou Y, et al. Cancer Res. 2011.[4]
Glioblastoma (GBM Xenograft) Not specifiedCombination with temozolomide significantly regressed tumors more than either agent alone.[3]A.S. et al. JCI Insight. 2019.[3]
Pancreatic Cancer Not specifiedCurrently in a Phase 1B clinical trial in combination with gemcitabine.[2]Signalchem Life Sciences.[2]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the objective comparison of preclinical candidates. Below are representative methodologies for key experiments.

Experimental Workflow Diagram

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A 1. Carbonic Anhydrase Inhibition Assay (Determine IC₅₀/Kᵢ) B 2. Cell Viability Assays (e.g., MTT, in cancer cell lines under normoxia & hypoxia) A->B C 3. Cell Migration/Invasion Assay (e.g., Transwell) B->C D 4. Tumor Xenograft Model Establishment (e.g., subcutaneous injection of cancer cells in mice) C->D E 5. Dosing & Monitoring (Administer compound, measure tumor volume & body weight) D->E F 6. Endpoint Analysis (Tumor harvesting, histology, biomarker analysis) E->F G 7. Efficacy & Toxicity Evaluation F->G H 8. Comparative Benchmarking G->H

Caption: General workflow for preclinical evaluation of a CAIX inhibitor.
Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methods.

  • Objective: To determine the in vitro potency of an inhibitor against a specific carbonic anhydrase isoform.

  • Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a colored product. The rate of color formation is proportional to CA activity and is measured spectrophotometrically at 405 nm.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer, a stock solution of the CA enzyme (e.g., recombinant human CAIX), the substrate (pNPA), and the test inhibitor (this compound) at various concentrations.

    • Reaction Setup: In a 96-well plate, add the assay buffer, the CA enzyme, and the inhibitor at different concentrations. Include controls for the enzyme alone (100% activity) and buffer alone (background).

    • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the pNPA substrate to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes.

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Tumor Xenograft Efficacy Study

This is a generalized protocol for evaluating the anti-tumor efficacy of a compound in a mouse model.

  • Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.

  • Animal Model: Immunocompromised mice (e.g., Athymic Nude or NOD/SCID) are typically used to prevent rejection of human tumor cells.

  • Procedure:

    • Cell Culture: Culture a human cancer cell line known to express CAIX (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) under standard conditions.

    • Tumor Inoculation: Harvest the cells and resuspend them in a sterile solution (e.g., PBS or HBSS), often mixed 1:1 with Matrigel. Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.[6][7]

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers. Randomize mice into treatment and control groups.

    • Compound Administration: Administer this compound or a comparator (e.g., SLC-0111) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

    • Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

References

Procodazole: An Immunomodulator with Limited Public Research Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of research on Procodazole, precluding a formal meta-analysis and detailed comparative guide. The existing data, largely from vendor websites and older publications, identifies this compound as a non-specific immunopotentiator with some evidence of anti-parasitic and anti-tumor activity. However, in-depth clinical trial data, detailed experimental protocols, and extensive comparative studies are not readily accessible in the public domain.

This compound, also known as Propazol or 2-Benzimidazolepropionic acid, is described as a non-specific active immunoprotective agent against viral and bacterial infections.[1][2][3][4] While a comprehensive comparison with other alternatives is not feasible due to the lack of published studies, some specific research findings offer a glimpse into its potential therapeutic applications.

Limited Available Research Findings

One of the few available quantitative results comes from a study on canines. In Beagles infected with Toxocara canis, oral administration of this compound at a dose of 50 mg per dog, once daily for 28 days, resulted in a significant 63.8% reduction in worm burden compared to an untreated group.[5] This suggests a potential application for this compound in treating parasitic infections.

Additionally, this compound has been identified as a carbonic anhydrase IX inhibitor, exhibiting potential antitumor activity with an IC50 value of 8.35 μM.[5] Carbonic anhydrase IX is a key enzyme in the tumor microenvironment, and its inhibition is a strategy in cancer therapy. However, further details on the experimental context and cell lines used in this assay are not available in the reviewed literature.

Early pharmacological and clinical studies were conducted in the 1970s, but the detailed results of these are not present in modern, easily accessible scientific databases.[1]

Mechanism of Action

The precise signaling pathways and a detailed mechanism of action for this compound's immunomodulatory effects are not well-documented in the available literature. Its activity is broadly described as non-specific immunoprotection. The inhibition of carbonic anhydrase IX points to a more specific molecular interaction relevant to its potential anti-cancer effects.

Data Summary

Due to the limited quantitative data, a comprehensive comparative table cannot be constructed. The key findings are summarized below:

Activity Model System Key Finding Reference
Anti-parasiticBeagles infected with Toxocara canis63.8% reduction in worm burden[5]
Anti-tumorIn vitro assayIC50 of 8.35 μM against Carbonic Anhydrase IX[5]

Experimental Protocols

Detailed experimental protocols for the cited findings are not available in the public domain. The study on Toxocara canis mentions the dosage and duration of treatment, but further details on the experimental design, controls, and statistical analysis are not provided in the accessible summaries.[5] Similarly, the protocol for the carbonic anhydrase IX inhibition assay is not described.

Visualizations

The following diagram illustrates the currently understood activities of this compound based on the limited available information.

Procodazole_Activity This compound This compound Immune_System Immune System This compound->Immune_System Potentiates Parasites Parasitic Infections (e.g., Toxocara canis) This compound->Parasites Inhibits (63.8% reduction) CA_IX Carbonic Anhydrase IX This compound->CA_IX Inhibits (IC50 = 8.35 µM) Infections Viral & Bacterial Infections Immune_System->Infections Protects Against Tumor_Growth Tumor Growth CA_IX->Tumor_Growth Promotes

Figure 1: Described activities of this compound.

References

Safety Operating Guide

Navigating the Disposal of Procodazole: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Procodazole, a benzimidazole derivative used in research as a non-specific immunoprotective agent.[1][2][3] Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.

Core Safety and Handling Principles

This compound is classified with several hazard statements, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure that all waste is handled in a compliant manner. This process begins with the initial handling of the chemical and concludes with its final removal by a certified waste management provider.

G cluster_pre_disposal Pre-Disposal & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Segregate this compound Waste (Solid, Liquid, Sharps) B->C D Use Designated, Compatible Waste Containers C->D E Label Containers Clearly 'Hazardous Waste - this compound' D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Maintain Disposal Records G->H

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocols

1. Waste Segregation:

Proper segregation of chemical waste is the first and most critical step.[5] this compound waste should be categorized as follows:

  • Solid Waste: Includes unused or expired this compound powder, contaminated lab materials such as weigh boats, paper towels, and gloves.

  • Liquid Waste: Consists of solutions containing this compound. It is crucial to avoid mixing incompatible solvents. Halogenated and non-halogenated solvent wastes should be collected separately.[6]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.

2. Container Selection and Labeling:

Select waste containers that are chemically compatible with this compound and any solvents used.[7] For instance, acids should be stored in glass containers rather than metal ones.[5]

  • All waste containers must be in good condition, leak-proof, and have a secure lid.

  • Label each container clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the date when waste was first added to the container.[7]

3. Waste Accumulation and Storage:

Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be at or near the point of waste generation.[7]

  • Keep waste containers securely closed except when adding waste.[8]

  • Ensure that incompatible waste streams are stored separately to prevent accidental reactions. For example, store acids and bases in separate secondary containment.[8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[7]

4. Disposal of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste.

  • To be considered "empty," a container must have all contents removed by standard practices.[6]

  • For containers that held acutely hazardous waste, triple rinsing is required. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[6]

  • After proper rinsing, remove or deface the original label before recycling or discarding the container according to institutional policies.[6]

5. Final Disposal:

The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]

  • Never dispose of this compound down the drain or in the regular trash.[10]

  • Contact your EHS office to schedule a waste pickup.

  • Maintain a detailed inventory of the chemical waste being stored for disposal.

Quantitative Data Summary

Waste TypeContainer RequirementStorage LocationDisposal Method
Solid this compound Waste Labeled, sealed, chemically compatible containerSatellite Accumulation AreaPickup by certified hazardous waste service
Liquid this compound Waste Labeled, sealed, compatible solvent container (glass for acids)Satellite Accumulation AreaPickup by certified hazardous waste service
Contaminated Sharps Puncture-resistant sharps containerSatellite Accumulation AreaPickup by certified hazardous waste service
Empty this compound Containers N/AN/ATriple-rinse (collect rinsate as hazardous waste), then dispose as non-hazardous waste per institutional policy

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the principles of waste management remain consistent. Any experiment generating waste containing this compound must incorporate the aforementioned disposal steps. For example, in a cell-based assay using this compound dissolved in a solvent, all resulting liquid waste, contaminated pipette tips, and culture plates must be segregated and disposed of as hazardous waste.

Signaling Pathway Logical Relationship

The proper disposal of chemical waste is logically dependent on a clear understanding of the chemical's properties and associated hazards. This relationship ensures that appropriate safety measures are implemented throughout the chemical's lifecycle in the laboratory.

G cluster_knowledge Chemical Knowledge Base cluster_action Procedural Implementation A Chemical Identity (this compound, a benzimidazole) B Hazard Identification (Harmful, Irritant) A->B C Safe Handling Procedures (PPE, Fume Hood) B->C informs D Compliant Disposal Protocol (Segregation, Labeling, Licensed Disposal) B->D mandates C->D

Caption: Logical flow from chemical properties to disposal procedures.

References

Personal protective equipment for handling Procodazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Procodazole. Adherence to these procedures is essential to ensure personal safety and proper disposal.

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is based on the GHS classifications and general best practices for handling hazardous chemicals[2][3][4][5].

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant, disposable (e.g., Nitrile)Prevents skin contact. Double-gloving is recommended[3].
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from splashes and aerosols[2][4].
Face Protection Face ShieldTo be worn in addition to safety gogglesProvides an additional layer of protection against splashes to the face.
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.
Protective GownChemical-resistant, disposableRecommended when there is a risk of significant splashing.
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respiratorRequired if handling outside of a fume hood or if aerosolization is likely[2].
Foot Protection Closed-toe ShoesSturdy, liquid-resistant shoesProtects feet from spills.

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation:

    • Before handling, ensure all safety precautions have been read and understood[2].

    • Work in a well-ventilated area, preferably within a chemical fume hood[2][6].

    • Ensure that an eyewash station and safety shower are readily accessible[2].

    • Don all required PPE as outlined in the table above.

  • During Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].

    • Avoid contact with skin and eyes[1].

    • Wash hands thoroughly after handling[2].

    • Do not eat, drink, or smoke in the work area[6].

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place[2].

    • Keep away from incompatible materials such as strong oxidizing agents[2].

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[2].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[2].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention[2].

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, national, and international regulations[2][7].

  • Contaminated PPE should be disposed of as hazardous waste.

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Review Safety Data Sheet ppe Don Appropriate PPE prep_start->ppe fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procodazole
Reactant of Route 2
Reactant of Route 2
Procodazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.